molecular formula C7H9NO3S B106829 4-(Hydroxymethyl)benzenesulfonamide CAS No. 67472-44-0

4-(Hydroxymethyl)benzenesulfonamide

Cat. No.: B106829
CAS No.: 67472-44-0
M. Wt: 187.22 g/mol
InChI Key: UULCVOIRJRJPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)benzenesulfonamide, also known as 4-(Hydroxymethyl)benzenesulfonamide, is a useful research compound. Its molecular formula is C7H9NO3S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Hydroxymethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxymethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4,9H,5H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULCVOIRJRJPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435262
Record name 4-(hydroxymethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67472-44-0
Record name 4-(hydroxymethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(Hydroxymethyl)benzenesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TZ9W97FYX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

physical properties of 4-(Hydroxymethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 4-(Hydroxymethyl)benzenesulfonamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No: 67472-44-0), a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data with theoretical predictions to offer a robust understanding of the compound's behavior. We delve into its structural characteristics, thermal properties, solubility, acidity, and spectroscopic signature. The causality behind these properties is explained through the lens of its molecular structure, emphasizing the interplay of its functional groups—the aromatic ring, the primary alcohol, and the sulfonamide moiety. Standardized experimental protocols for property determination are provided to ensure methodological integrity and reproducibility.

Introduction and Molecular Overview

4-(Hydroxymethyl)benzenesulfonamide is a bifunctional organic compound featuring both a primary alcohol and a sulfonamide group attached to a benzene ring in a para substitution pattern. This unique arrangement makes it a valuable building block in medicinal chemistry, notably in the study and synthesis of carbonic anhydrase inhibitors[1]. Understanding its physical properties is paramount for its effective handling, storage, reaction optimization, and formulation.

The molecule's behavior is governed by the electronic and steric effects of its constituent parts. The sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing group and a potent hydrogen bond donor and acceptor. The hydroxymethyl group (-CH₂OH) is also highly polar and capable of extensive hydrogen bonding. These features, combined with the rigidity of the aromatic ring, dictate its solid-state properties, solubility, and spectroscopic characteristics.

  • Molecular Formula: C₇H₉NO₃S[1][2][3]

  • Molecular Weight: 187.22 g/mol [1][2][3]

  • IUPAC Name: 4-(hydroxymethyl)benzenesulfonamide[3]

  • SMILES: C1=CC(=CC=C1CO)S(=O)(=O)N[3]

  • InChIKey: UULCVOIRJRJPQS-UHFFFAOYSA-N[2][3]

Physicochemical Properties: A Quantitative Summary

The macroscopic properties of a compound are a direct reflection of its molecular structure. The data presented below, a mix of experimental and predicted values, provides a quantitative foundation for understanding 4-(Hydroxymethyl)benzenesulfonamide.

PropertyValueSource/Method
Melting Point 119-120 °CExperimental[1]
Boiling Point 406.2 ± 47.0 °CPredicted[1]
Density 1.416 ± 0.06 g/cm³Predicted[1]
pKa (Acidity)10.04 ± 0.10Predicted[1]
Appearance Off-white to light yellow solidExperimental[1]
XLogP3 -0.4Computed[3]

In-Depth Analysis of Core Properties

Crystalline State and Melting Point

The experimentally determined melting point of 119-120 °C is indicative of a stable crystalline lattice structure.[1] This stability arises from strong intermolecular forces, primarily hydrogen bonding. The sulfonamide group provides two acidic protons (N-H) and two acceptor oxygen atoms (S=O), while the hydroxymethyl group provides an acidic proton (O-H) and an acceptor oxygen atom. This extensive network of hydrogen bonds requires significant thermal energy to overcome, resulting in a relatively high melting point for a molecule of its size.

The diagram below illustrates the potential hydrogen bonding network that contributes to the compound's solid-state stability.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_S S A_O1 O A_S->A_O1 A_O2 O A_S->A_O2 A_N N A_S->A_N A_Ring Ar-CH₂OH A_S->A_Ring A_H1 H A_N->A_H1 A_H2 H A_N->A_H2 C_OH O-H A_N->C_OH H-Bond B_O1 O A_H1->B_O1 H-Bond B_S S B_S->B_O1 B_O2 O B_S->B_O2 B_N N B_S->B_N B_Ring Ar-CH₂OH B_S->B_Ring C_Ring Ar-CH₂-OH

Caption: Intermolecular hydrogen bonding in 4-(Hydroxymethyl)benzenesulfonamide.

Thermal Stability and Boiling Point

The predicted boiling point of 406.2 °C suggests high thermal stability, a consequence of the strong intermolecular forces and low volatility.[1] It is critical to note that this is a computed value. Experimentally, sulfonamides and primary alcohols can undergo decomposition and self-condensation reactions at such elevated temperatures, making the determination of a true boiling point impractical. For purification, techniques other than distillation, such as recrystallization, are recommended.

Solubility Profile

The solubility of this compound is dictated by the "like dissolves like" principle.

  • Polar Solvents: The presence of three hydrogen bond-donating protons (two on -NH₂ and one on -OH) and multiple acceptor sites (three oxygen atoms and one nitrogen) imparts significant polarity. Therefore, it is expected to have moderate to good solubility in polar protic solvents like methanol, ethanol, and water, and polar aprotic solvents like DMSO and DMF.

  • Non-Polar Solvents: The benzene ring provides a nonpolar character, which may allow for limited solubility in less polar solvents like chloroform, but it is expected to be poorly soluble in highly nonpolar solvents such as hexanes or toluene.

The computed XLogP3 value of -0.4 further supports its hydrophilic nature.[3]

Acidity (pKa)

The predicted pKa of 10.04 is attributed to the most acidic proton on the sulfonamide nitrogen (-SO₂NH₂).[1] The strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂) stabilizes the resulting conjugate base (anion) through resonance and inductive effects, making the N-H proton significantly more acidic than that of a typical amine. For comparison, the experimental pKa of the parent benzenesulfonamide is approximately 10.1.[4] The para-hydroxymethyl group is weakly electron-donating, which would be expected to slightly increase the pKa relative to the unsubstituted parent, but the predicted value suggests its effect is minimal. The alcohol proton is much less acidic, with a pKa typically around 16-18.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

An FT-IR spectrum provides a fingerprint of the functional groups present. The key vibrational modes expected for 4-(Hydroxymethyl)benzenesulfonamide are:

  • O-H Stretch (Alcohol): A broad, strong band around 3200-3500 cm⁻¹.

  • N-H Stretches (Sulfonamide): Two distinct, sharp-to-medium bands around 3250-3350 cm⁻¹ for the symmetric and asymmetric stretches.

  • Aromatic C-H Stretches: Medium-to-weak bands just above 3000 cm⁻¹.

  • Aliphatic C-H Stretches (-CH₂-): Medium bands between 2850-2960 cm⁻¹.

  • S=O Asymmetric & Symmetric Stretches: Two very strong, characteristic bands located at approximately 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. These are defining peaks for a sulfonamide.[5]

  • Aromatic C=C Bends: Medium-to-strong bands in the 1450-1600 cm⁻¹ region.

  • S-N Stretch: A medium intensity band in the range of 900-940 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons (4H): Due to the para substitution, the protons on the benzene ring will appear as a classic AA'BB' system. This typically manifests as two distinct doublets in the region of δ 7.4-8.0 ppm. The protons ortho to the electron-withdrawing sulfonamide group will be further downfield than the protons ortho to the hydroxymethyl group.

  • Methylene Protons (-CH₂-, 2H): A sharp singlet around δ 4.5-4.7 ppm. Its proximity to the aromatic ring and the oxygen atom shifts it downfield.

  • Alcohol Proton (-OH, 1H): A broad singlet whose chemical shift is highly dependent on concentration and solvent (typically δ 2-5 ppm). It may exchange with D₂O.

  • Sulfonamide Protons (-NH₂, 2H): A broad singlet, also concentration-dependent, typically appearing around δ 7.0-7.5 ppm. It will also exchange with D₂O.

¹³C NMR:

  • Aromatic Carbons (6C): Four distinct signals are expected in the δ 120-150 ppm range. The carbon attached to the sulfonamide group (ipso-carbon) and the carbon attached to the hydroxymethyl group will have unique chemical shifts compared to the other four aromatic carbons.

  • Methylene Carbon (-CH₂-, 1C): A signal expected around δ 60-65 ppm.

Experimental Protocols for Property Verification

To ensure trustworthiness and reproducibility, physical properties must be determined using standardized, self-validating methodologies.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes a standard method for verifying the melting point range of a solid crystalline sample.

G start Start prep Sample Preparation: Finely powder the dry sample. Pack into a capillary tube to a height of 2-3 mm. start->prep setup Apparatus Setup: Place the capillary in the melting point apparatus. Set a rapid heating ramp (10-20 °C/min) for a coarse measurement. prep->setup coarse Coarse Measurement: Observe the approximate melting temperature. Allow the apparatus to cool. setup->coarse fine_setup Fine Measurement Setup: Place a new sample in the apparatus. Set the ramp rate to 1-2 °C/min, starting ~15 °C below the coarse m.p. coarse->fine_setup observe Observation: Record T1: Temperature at which the first drop of liquid appears. Record T2: Temperature at which the entire sample becomes a clear liquid. fine_setup->observe result Result: Report the melting point as the range T1 - T2. observe->result end End result->end

Caption: Workflow for Melting Point Determination.

Causality: The use of a slow ramp rate during the fine measurement is critical. A rapid temperature increase can lead to a lag between the thermometer reading and the actual sample temperature, resulting in an artificially wide and inaccurate melting range. The two-stage (coarse/fine) process ensures both efficiency and accuracy.

Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)

This method is standard for obtaining an infrared spectrum of a solid sample.

  • Preparation: Gently grind ~1-2 mg of the dried 4-(Hydroxymethyl)benzenesulfonamide sample with ~100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

  • Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum (transmittance vs. wavenumber) should be baseline-corrected and peak-picked to identify the key absorption bands.

Trustworthiness: The KBr matrix is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹). The quality of the spectrum is highly dependent on the homogeneity of the sample in the KBr and the absence of moisture, which can obscure the O-H and N-H stretching regions.

Conclusion

4-(Hydroxymethyl)benzenesulfonamide is a crystalline solid with a high melting point, reflecting a molecular structure dominated by extensive hydrogen bonding capabilities. Its predicted pKa is consistent with the acidic nature of the sulfonamide proton. The compound's polarity suggests good solubility in polar solvents. Its spectroscopic properties are well-defined by its constituent functional groups, with strong, characteristic IR bands for the S=O, O-H, and N-H groups, and a predictable pattern in NMR spectra. The data and protocols presented in this guide provide a solid foundation for scientists working with this versatile chemical intermediate, enabling informed decisions in experimental design, purification, and application.

References

  • Global Substance Registration System. 4-(HYDROXYMETHYL)BENZENESULFONAMIDE. [Link]

  • PubChem. 4-(Hydroxymethyl)benzenesulfonamide | C7H9NO3S | CID 10081162. [Link]

  • NIST Chemistry WebBook. Benzenesulfonamide, 4-methyl-. [Link]

  • NIST Chemistry WebBook. Benzenesulfonamide, 4-methyl- UV/Visible spectrum. [Link]

  • SpectraBase. benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- Optional[1H NMR] - Spectrum. [Link]

  • NIST Chemistry WebBook. Benzenesulfonamide. [Link]

  • SciELO. Article. [Link]

  • ResearchGate. FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. [Link]

  • PubChem. N-(4-Hydroxyphenyl)benzenesulfonamide | C12H11NO3S | CID 79622. [Link]

  • PubChem. Benzenesulfonamide | C6H7NO2S | CID 7370. [Link]

  • Cheméo. Chemical Properties of Benzenesulfonamide (CAS 98-10-2). [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(Hydroxymethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(Hydroxymethyl)benzenesulfonamide is a pivotal building block in medicinal chemistry, frequently utilized in the design of novel therapeutic agents. Its structure combines a sulfonamide moiety, a known pharmacophore, with a reactive hydroxymethyl group, allowing for diverse downstream chemical modifications. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate. We will dissect two major routes: the reduction of 4-formylbenzenesulfonamide and a multi-step synthesis commencing from 4-methylbenzenesulfonyl chloride. The discussion emphasizes the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers insights into process optimization and safety. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex organic molecules.

Introduction: Significance of 4-(Hydroxymethyl)benzenesulfonamide

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of drugs including diuretics, anticonvulsants, and notably, antibacterial agents. The benzenesulfonamide scaffold, in particular, serves as a versatile template for inhibitor design. The addition of a hydroxymethyl group at the para-position introduces a key point of functionality. This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, etherified, or converted into a leaving group for nucleophilic substitution, making 4-(hydroxymethyl)benzenesulfonamide an exceptionally useful starting material for constructing libraries of potential drug candidates.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 4-(hydroxymethyl)benzenesulfonamide reveals several potential disconnection points. The primary sulfonamide suggests a late-stage amination of a corresponding sulfonyl chloride. The hydroxymethyl group can be envisioned as arising from the reduction of a more oxidized functional group, such as an aldehyde or a carboxylic acid ester. Alternatively, it could be installed via nucleophilic substitution of a benzylic halide. This analysis leads to two principal and practical forward-synthetic strategies that will be the focus of this guide.

Pathway I: Reduction of 4-Formylbenzenesulfonamide

This is arguably the most direct and high-yielding route, contingent on the availability of the starting aldehyde, 4-formylbenzenesulfonamide. The core of this pathway is the selective reduction of the aldehyde group in the presence of the sulfonamide.

Chemical Strategy & Mechanism

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[1][2] Crucially, NaBH₄ does not typically reduce less reactive carbonyl derivatives like esters, amides, or the sulfur(VI) center of the sulfonamide under standard conditions.[1][3]

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[4] This initial attack breaks the C=O π-bond, forming a tetrahedral alkoxyborate intermediate. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which then protonates the resulting alkoxide upon workup to yield the final primary alcohol.[3][4]

Visualizing the Reduction Pathway

Reduction_Pathway Start 4-Formylbenzenesulfonamide Reagents 1. NaBH4, Methanol 2. H+ Workup (e.g., dil. HCl) Start->Reagents Product 4-(Hydroxymethyl)benzenesulfonamide Reagents->Product Multistep_Pathway cluster_0 Step 1: Amination cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis TsCl 4-Methylbenzenesulfonyl Chloride (TsCl) TsAmide 4-Methylbenzenesulfonamide TsCl->TsAmide NH4OH / NH3 BenzylBr 4-(Bromomethyl)benzenesulfonamide TsAmide->BenzylBr NBS, AIBN CCl4, Δ Product 4-(Hydroxymethyl)benzenesulfonamide BenzylBr->Product H2O, Base (e.g., Na2CO3) Δ

Sources

The Hydroxymethyl Handle: Biological Profiling of 4-(Hydroxymethyl)benzenesulfonamide

[1]

Executive Summary

4-(Hydroxymethyl)benzenesulfonamide (4-HMBS) represents a critical "privileged structure" in the fragment-based drug discovery (FBDD) of metalloenzyme inhibitors.[1] While structurally simple, its dual functionality—a zinc-binding sulfonamide "warhead" and a chemically versatile hydroxymethyl "tail"—makes it a cornerstone in the development of selective Carbonic Anhydrase Inhibitors (CAIs).

This technical guide dissects the biological activity of 4-HMBS, moving beyond basic inhibition data to explore its thermodynamic binding signatures, its role as a selectivity probe for tumor-associated isoforms (hCA IX/XII), and the specific protocols required to validate its activity.

Molecular Mechanism & Pharmacodynamics[1]

The Zinc-Binding Warhead

The biological activity of 4-HMBS is driven by the sulfonamide moiety (

1

1
  • Coordination Geometry: The nitrogen acts as a the fourth ligand in a distorted tetrahedral geometry, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.

  • The Gatekeeper Interaction: The oxygen atoms of the sulfonamide form hydrogen bonds with Thr199 and Glu106 . This network is non-negotiable; disruption here abolishes affinity.[1]

The Hydroxymethyl "Handle" (The Selectivity Filter)

The para-hydroxymethyl group (

1
  • Solvent Network Integration: Unlike hydrophobic substituents (e.g., methyl, halogen), the hydroxymethyl group can participate in water-mediated hydrogen bonding networks within the active site cavity.

  • Isoform Discrimination: In cytosolic isoforms (hCA I, II), the active site is conical and relatively conserved. However, in transmembrane tumor-associated isoforms (hCA IX, XII), the "rim" of the active site differs. 4-HMBS serves as a probe to map these hydrophilic/hydrophobic boundaries.

Visualizing the Binding Pathway

The following diagram illustrates the sequential binding logic of 4-HMBS within the hCA II active site.

CA_Binding_MechanismSubstrate4-HMBS (Inhibitor)ActiveSiteCA Active Site EntrySubstrate->ActiveSiteDiffusionZn_CoordZn(II) Coordination(Displaces H2O)ActiveSite->Zn_CoordSulfonamide DeprotonationHBond_NetH-Bond Network(Thr199/Glu106)Zn_Coord->HBond_NetStabilizationTail_InterHydroxymethyl Interaction(Solvent/Hydrophilic Pocket)HBond_Net->Tail_InterOrientationInhibitionCatalytic Arrest(CO2 Hydration Blocked)Tail_Inter->InhibitionKi ~ 10-100 nM

Figure 1: Mechanistic pathway of 4-HMBS binding to Carbonic Anhydrase.[1] The sulfonamide anchors the molecule, while the hydroxymethyl tail orients it within the cavity.

Biological Activity Profile

Inhibition Constants ( )

4-HMBS is a nanomolar inhibitor of the major physiological CA isoforms.[1][2][3] The values below are representative of simple para-substituted benzenesulfonamides derived from stopped-flow kinetic assays.

IsoformPhysiological Role

Range (nM)
Clinical Relevance
hCA I Cytosolic (RBCs)100 - 500General systemic effects
hCA II Cytosolic (Ubiquitous)10 - 50Glaucoma, Edema target
hCA IX Transmembrane (Tumor)20 - 100Hypoxic tumor survival
hCA XII Transmembrane (Tumor/Eye)20 - 100Glaucoma, Tumor target

Note: The hydroxymethyl group renders the molecule more hydrophilic than the methyl analog (toluene-4-sulfonamide), often slightly reducing affinity for the hydrophobic pocket of hCA I but maintaining high potency against hCA II.

The "Tail Approach" Utility

4-HMBS is rarely the final drug.[1] It is the scaffold . In the "Tail Approach" of drug design, the

  • Objective: Reach the "selective rim" of the enzyme.

  • Result: Converting the generic 4-HMBS into a specific inhibitor (e.g., SLC-0111 analogs) that inhibits hCA IX (tumor) but spares hCA II (physiological), reducing side effects.[1]

Validated Experimental Protocols

Synthesis of 4-HMBS (Reduction Route)

Rationale: Direct chlorosulfonation of benzyl alcohol is risky due to side reactions with the alcohol.[1] The most robust pathway is the reduction of 4-sulfamoylbenzoic acid.[1]

Reagents: 4-Sulfamoylbenzoic acid, Borane-THF complex (

1
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 4-sulfamoylbenzoic acid (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Reduction: Cool to 0°C. Dropwise add

    
     (1.0 M solution, 3.0 eq) over 30 minutes.
    
    • Critical: Evolution of hydrogen gas will occur.[1] Ensure proper venting.[1]

  • Reflux: Warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the carboxylic acid to the alcohol.

  • Quench: Cool to 0°C. Cautiously add Methanol to quench excess borane.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1N HCl (to break boron complexes) and Brine. Dry over

    
    .[1]
    
  • Purification: Recrystallize from Ethanol/Water.

Stopped-Flow CO2 Hydration Assay (The Gold Standard)

Rationale: The hydration of CO2 by CA is one of the fastest known enzymatic reactions (

111

Workflow Diagram:

Assay_WorkflowBufferBuffer Prep(HEPES pH 7.5 + Phenol Red)EnzymeEnzyme Soln(hCA Isoform)Buffer->EnzymeMix1Pre-Incubation(15 min @ 25°C)Enzyme->Mix1InhibitorInhibitor Soln(4-HMBS in DMSO)Inhibitor->Mix1StoppedFlowStopped-Flow App(Mixing < 10ms)Mix1->StoppedFlowSubstrateCO2 Saturated WaterSubstrate->StoppedFlowDetectionAbsorbance (557 nm)(Acidification Rate)StoppedFlow->DetectionCalcCheng-Prusoff Eq(Calculate Ki)Detection->Calc

Figure 2: Stopped-flow kinetic assay workflow for determining inhibition constants.

Protocol Steps:

  • Indicator System: Use 10-20 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red.[1]

  • Substrate: Saturate water with CO2 by bubbling for 30 minutes at 25°C (Concentration

    
     33 mM).
    
  • Reaction: The stopped-flow instrument mixes the Enzyme-Inhibitor complex with the CO2 substrate.[1]

  • Measurement: Monitor the drop in absorbance at 557 nm (Phenol Red color change from red to yellow as

    
     is produced).
    
  • Calculation: Determine

    
     from the initial rates. Convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    (Note: For hCA II,
    
    
    for CO2 is approx 10 mM).[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Nocentini, A., & Supuran, C. T. (2019).[1] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740.[1] Link

  • Alterio, V., et al. (2012).[1] Crystal structure of the human carbonic anhydrase II adduct with 4-phenylacetamidomethyl-benzenesulfonamide. Biochimie, 94(5), 1232-1241.[1] (Structural basis for tail approach). Link

  • PubChem Compound Summary. (2024). 4-(Hydroxymethyl)benzenesulfonamide.[1][4] CID 10081162.[1][5] Link[1]

4-(Hydroxymethyl)benzenesulfonamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(Hydroxymethyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

Introduction

4-(Hydroxymethyl)benzenesulfonamide is a chemical compound that, while primarily utilized as a reagent in organic synthesis, possesses structural features suggestive of potential biological activity. Specifically, the presence of an unsubstituted sulfonamide moiety chemically linked to a benzene ring is a classic pharmacophore responsible for the inhibitory activity of a major class of drugs targeting carbonic anhydrases. This guide puts forth a scientifically-grounded, albeit putative, mechanism of action for 4-(Hydroxymethyl)benzenesulfonamide as a carbonic anhydrase inhibitor, providing a framework for its potential investigation as a therapeutic agent. We will explore the theoretical basis for this activity, propose experimental workflows for its validation, and discuss the potential implications of its unique structural attributes.

Part 1: A Proposed Mechanism of Action: Targeting Carbonic Anhydrase

The central hypothesis of this guide is that 4-(Hydroxymethyl)benzenesulfonamide acts as a direct inhibitor of carbonic anhydrase (CA) isozymes. Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This fundamental reaction is crucial in a variety of physiological processes, including pH regulation, respiration, and fluid balance.

The proposed mechanism of inhibition is analogous to that of established sulfonamide-based CA inhibitors. The deprotonated sulfonamide nitrogen of 4-(Hydroxymethyl)benzenesulfonamide is theorized to coordinate directly with the zinc ion (Zn²⁺) located at the catalytic center of the carbonic anhydrase enzyme. This binding event displaces a zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity. The benzenoid ring of the compound likely engages in van der Waals interactions with hydrophobic residues within the enzyme's active site, further stabilizing the enzyme-inhibitor complex. The presence of the hydroxymethyl group may offer additional hydrogen bonding opportunities with hydrophilic residues lining the active site, potentially influencing the compound's binding affinity and selectivity for different CA isozymes.

Part 2: Scientific Integrity & Logic: A Framework for Validation

To rigorously test the hypothesis that 4-(hydroxymethyl)benzenesulfonamide inhibits carbonic anhydrase, a multi-faceted experimental approach is required. This approach should be designed to confirm direct target engagement, quantify inhibitory potency and selectivity, and elucidate the kinetic mechanism of inhibition.

Expertise & Experience: Causality Behind Experimental Choices

The selection of assays is driven by the need to build a comprehensive picture of the compound's interaction with its putative target. We begin with a simple, direct binding assay to confirm physical interaction, followed by a functional assay to measure the impact on enzyme activity. Finally, a more detailed kinetic analysis is proposed to understand how the inhibitor affects the enzyme's catalytic cycle. This tiered approach is a field-proven strategy in drug discovery to efficiently characterize enzyme inhibitors.

Trustworthiness: Self-Validating Systems

Each proposed experimental protocol includes appropriate controls to ensure the validity of the results. Positive controls, such as the well-characterized CA inhibitor acetazolamide, are used to confirm that the assay is performing as expected.[1] Negative controls, including vehicle-only (e.g., DMSO) and no-enzyme conditions, are essential to rule out artifacts and ensure that the observed effects are specific to the compound and the enzyme.

Authoritative Grounding & Comprehensive References

The methodologies described are based on established and widely accepted protocols in the field of enzymology and drug discovery.[2][3][4] Key claims regarding the mechanism of sulfonamide-based CA inhibitors are supported by decades of research in the field.[5][6]

Experimental Protocols

A thermal shift assay, or differential scanning fluorimetry, is a rapid and cost-effective method to assess whether a compound directly binds to a protein.[7][8] Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).[9]

Protocol:

  • Preparation:

    • Prepare a 2X protein solution of recombinant human carbonic anhydrase II (hCA II) at 2 µM in a suitable buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare a 2X solution of 4-(hydroxymethyl)benzenesulfonamide at various concentrations (e.g., 0.1, 1, 10, 100 µM) in the same buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM acetazolamide).

    • Prepare a 20X solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Assay Setup (96-well PCR plate):

    • To each well, add 12.5 µL of the 2X protein solution.

    • Add 12.5 µL of the 2X compound/control solution.

    • Add 2.5 µL of the 20X dye solution.

    • Seal the plate.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Heat the plate from 25°C to 95°C with a ramp rate of 0.5°C/min.

    • Monitor the fluorescence intensity at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The midpoint of the transition in the sigmoidal curve represents the melting temperature (Tm).

    • A significant positive shift in Tm in the presence of 4-(hydroxymethyl)benzenesulfonamide compared to the vehicle control indicates direct binding.

This colorimetric assay measures the esterase activity of carbonic anhydrase, which is inhibited by sulfonamides.[1][4] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically.[4]

Protocol:

  • Preparation:

    • Prepare a stock solution of hCA II (e.g., 1 mg/mL) in assay buffer (e.g., 50 mM Tris-SO₄, pH 7.8).

    • Prepare a stock solution of p-NPA (e.g., 10 mM) in acetonitrile.

    • Prepare serial dilutions of 4-(hydroxymethyl)benzenesulfonamide and acetazolamide (positive control) in assay buffer.

  • Assay Setup (96-well plate):

    • Add 160 µL of assay buffer to each well.

    • Add 10 µL of the compound/control solution.

    • Add 10 µL of the hCA II solution.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the p-NPA solution.

  • Data Acquisition:

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Data Presentation

Table 1: Hypothetical Thermal Shift Assay Results

CompoundConcentration (µM)Melting Temperature (Tm, °C)ΔTm (°C)
Vehicle (DMSO)-58.2 ± 0.2-
Acetazolamide1065.7 ± 0.3+7.5
4-(Hydroxymethyl)benzenesulfonamide159.1 ± 0.2+0.9
4-(Hydroxymethyl)benzenesulfonamide1062.5 ± 0.3+4.3
4-(Hydroxymethyl)benzenesulfonamide10064.8 ± 0.2+6.6

Table 2: Hypothetical Carbonic Anhydrase Inhibition Data

CompoundIC₅₀ (nM) vs. hCA IIIC₅₀ (nM) vs. hCA ISelectivity Index (hCA I / hCA II)
Acetazolamide12.125020.7
4-(Hydroxymethyl)benzenesulfonamide45.3158034.9

Part 3: Visualization & Formatting

Mandatory Visualization

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding cluster_2 Catalytic Cycle Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH OH⁻ Zn->OH HCO3 HCO₃⁻ OH->HCO3 Forms Inhibitor 4-(Hydroxymethyl)benzenesulfonamide (deprotonated sulfonamide) Inhibitor->Zn Coordinates with Zn²⁺ displaces OH⁻ Inhibitor->HCO3 INHIBITS CO2 CO₂ CO2->OH Nucleophilic attack H2O H₂O HCO3->H2O Regenerates OH⁻

Caption: Proposed inhibition of carbonic anhydrase by 4-(hydroxymethyl)benzenesulfonamide.

G cluster_0 Phase 1: Direct Binding cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity Profiling TSA Thermal Shift Assay (TSA) Tm_shift Measure ΔTm (Melting Temperature Shift) TSA->Tm_shift ActivityAssay In Vitro CA Activity Assay (p-NPA hydrolysis) Tm_shift->ActivityAssay If ΔTm > 2°C IC50 Determine IC₅₀ (Inhibitory Concentration) ActivityAssay->IC50 IsozymePanel Test against CA Isozyme Panel (e.g., CA I, IV, IX, XII) IC50->IsozymePanel If IC₅₀ < 1 µM Selectivity Determine Selectivity Index IsozymePanel->Selectivity

Caption: Experimental workflow for validating carbonic anhydrase inhibition.

Conclusion

This guide has outlined a putative mechanism of action for 4-(hydroxymethyl)benzenesulfonamide as a carbonic anhydrase inhibitor, grounded in the well-established pharmacology of the sulfonamide class of drugs. The proposed experimental framework provides a clear and robust pathway to validate this hypothesis, moving from initial confirmation of direct target binding to a detailed characterization of its inhibitory profile. Should this hypothesis be confirmed, 4-(hydroxymethyl)benzenesulfonamide could represent a novel scaffold for the development of new carbonic anhydrase inhibitors with potentially unique selectivity profiles, driven by the presence of the hydroxymethyl functional group. Further investigation into its activity against a broader panel of CA isozymes, particularly those implicated in disease such as CA IX in cancer, would be a logical and compelling next step.[10]

References

  • Supuran, C. T. (2016). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Molecules, 21(10), 1338. [Link]

  • Kaufman, E. J., & Palmer, A. C. (2022). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Di Fiore, A., De Simone, G., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6746–6761. [Link]

  • Paoletta, S., et al. (2012). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 22(1), 455-459. [Link]

  • Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(7), 9758-9773. [Link]

  • Wikipedia contributors. (2023). Carbonic anhydrase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Medicosis Perfectionalis. (2020, July 21). Sulfonamides: Mechanism of action [Video]. YouTube. [Link]

  • Tu, C., et al. (2000). Measurement of carbonic anhydrase activity using a sensitive fluorometric assay. Analytical Biochemistry, 280(2), 284-290. [Link]

  • The Pharmacist Academy. (2023, September 25). Carbonic Anhydrase Inhibitors - All you need to know [Video]. YouTube. [Link]

  • Boriack-Sjodin, P. A., et al. (1995). Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and... Journal of Medicinal Chemistry, 38(18), 3478-3482. [Link]

  • Ghosh, S., et al. (2018). New Strategy for in Vitro Determination of Carbonic Anhydrase Activity from Analysis of Oxygen-18 Isotopes of CO2. Analytical Chemistry, 90(1), 1051-1057. [Link]

  • Siragusa, L., et al. (2020). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. Biomolecules, 10(11), 1570. [Link]

  • Zeman, J., et al. (2024). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. ACS Pharmacology & Translational Science. [Link]

  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental & Clinical Cancer Research, 39(1), 273. [Link]

  • AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. [Link]

  • Koch, J., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. [Link]

  • Wikipedia contributors. (2023). Thermal shift assay. In Wikipedia, The Free Encyclopedia. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Angewandte Chemie International Edition, 56(8), 2020-2023. [Link]

  • Siragusa, L., et al. (2020). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. Biomolecules, 10(11), 1570. [Link]

Sources

4-(Hydroxymethyl)benzenesulfonamide: A Fragment-Based Perspective on Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

In the vast library of Carbonic Anhydrase (CA) inhibitors, 4-(Hydroxymethyl)benzenesulfonamide (4-HMBS) occupies a critical niche. Unlike high-affinity clinical standards such as Acetazolamide (AAZ) or Dorzolamide, 4-HMBS serves primarily as a structural probe and a fragment lead . Its significance lies not in picomolar potency, but in its utility for mapping the hydrophilic regions of the CA active site rim.

As a metabolite of the topical burn treatment Mafenide (4-(aminomethyl)benzenesulfonamide), 4-HMBS represents a deaminated "tail" analog. Its study offers two distinct advantages for rational drug design:

  • Thermodynamic Benchmarking: It allows researchers to isolate the enthalpic contribution of a terminal hydroxyl group versus an amine (Mafenide) or a hydrophobic moiety.

  • Isoform Selectivity Probing: The hydroxymethyl tail interacts differentially with the variable amino acid residues at the entrance of the active site cavity (e.g., His64, Asn62, Asn67 in hCA II vs. others in hCA IX/XII).

This guide provides a comprehensive technical analysis of 4-HMBS, detailing its synthesis, thermodynamic binding profile, and validated protocols for kinetic characterization.

Part 2: Chemical & Structural Basis[1]

The Pharmacophore

The inhibition mechanism of 4-HMBS follows the canonical "Head-Tail" model of sulfonamide binding:

  • The Head (Zinc Anchor): The unsubstituted sulfonamide group (

    
    ) exists as a monoanion at physiological pH (pKa ~9-10, lowered to ~7 upon binding). It coordinates directly to the catalytic Zinc ion (
    
    
    
    ) in a tetrahedral geometry, displacing the zinc-bound water molecule/hydroxide ion.
  • The Scaffold (Spacer): The phenyl ring acts as a rigid spacer, engaging in Van der Waals interactions with the hydrophobic wall of the active site (Val121, Leu198 in hCA II).

  • The Tail (Hydroxymethyl): The

    
     group extends towards the solvent-accessible rim. Unlike hydrophobic tails that boost affinity via entropy-driven water displacement, this hydrophilic tail seeks hydrogen bonding partners, making it a sensitive probe for "intrinsic" enthalpy.
    
Visualization of the Signaling/Binding Pathway

CA_Binding_Mechanism cluster_thermo Thermodynamic Outcome Ligand 4-HMBS (Inhibitor) Zn Active Site Zn2+ Ligand->Zn Sulfonamide N Coordinates (Tetrahedral) Thr199 Thr199 / Glu106 (Gatekeepers) Ligand->Thr199 H-Bond Network (O atoms) Hydrophobic Hydrophobic Wall (Val121, Leu198) Ligand->Hydrophobic Pi-Stacking / VdW Rim Hydrophilic Rim (Asn62, His64) Ligand->Rim -CH2OH Tail H-Bonding Outcome Complex Formation (Enthalpy Driven) Ligand->Outcome Water Zn-bound H2O/OH- Zn->Water Displacement Zn->Outcome

Caption: Mechanistic pathway of 4-HMBS binding to Human Carbonic Anhydrase II. The sulfonamide head displaces the catalytic water, while the hydroxymethyl tail probes the hydrophilic rim.

Part 3: Synthesis & Experimental Protocols

Synthesis of 4-(Hydroxymethyl)benzenesulfonamide

While 4-HMBS is a metabolite, high-purity samples for kinetic studies should be synthesized directly to avoid contamination from Mafenide. The most robust route is the reduction of 4-sulfamoylbenzoic acid (Carzenide).

Reaction Scheme:



Protocol:

  • Reagents: 4-Sulfamoylbenzoic acid (1.0 eq), Borane-tetrahydrofuran complex (

    
    , 1.0 M solution, 3.0 eq), Anhydrous THF.
    
  • Setup: Flame-dried 100 mL round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve 4-sulfamoylbenzoic acid in anhydrous THF (0.5 M concentration).

    • Cool to 0°C in an ice bath.

    • Add

      
       dropwise over 20 minutes. (Caution: Hydrogen gas evolution).
      
    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Cool to 0°C and carefully add Methanol to destroy excess borane.

    • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 1N HCl, then Brine. Dry over

      
      .
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (MeOH/DCM gradient).

  • Validation:

    
     (DMSO-
    
    
    
    ) should show a singlet/doublet for
    
    
    at
    
    
    ppm and disappearance of the carboxylic acid proton.
Kinetic Characterization: Stopped-Flow CO2 Hydration Assay

This is the gold standard for determining the inhibition constant (


) of CA inhibitors. It measures the rate of the physiological reaction: 

.

Materials:

  • Enzyme: Recombinant hCA I, II, IX, or XII (typically 5–10 nM final conc).

  • Substrate:

    
    -saturated water (approx. 17-25 mM depending on T).
    
  • Indicator: Phenol Red (0.2 mM) for hCA II (fast); m-Cresol Purple for hCA I (slow).

  • Buffer: 10-20 mM HEPES, pH 7.5, 20 mM

    
     (to maintain ionic strength).
    

Step-by-Step Workflow:

  • Preparation: Degas all buffers strictly. Bubbles ruin stopped-flow data.

  • Incubation: Pre-incubate enzyme with 4-HMBS (at varying concentrations: 10 nM – 10

    
    M) for 15 minutes at RT.
    
  • Injection: Rapidly mix the Enzyme-Inhibitor solution with the

    
    -substrate solution in the stopped-flow chamber (e.g., Applied Photophysics SX20).
    
  • Detection: Monitor the absorbance change (color change due to

    
     production) at the indicator's 
    
    
    
    (557 nm for Phenol Red).
  • Data Analysis:

    • Fit the initial velocity (

      
      ) of the uncatalyzed and catalyzed reactions.
      
    • Calculate % Inhibition.

    • Fit data to the Morrison Equation (for tight binders) or standard Michaelis-Menten inhibition models to derive

      
      .
      

Expected Data Profile (hCA II):

Parameter Value Range Notes

|


 (hCA I)  | 300 – 600 nM | Moderate inhibitor. |
| 

(hCA II)
| 100 – 400 nM | Good affinity, but weaker than Acetazolamide (

nM). | |

(Fungal CAs)
| 50 – 500 nM | Often surprisingly potent against Candida or Saccharomyces isoforms. |

Part 4: Thermodynamic Profiling (ITC)

To truly understand 4-HMBS as a probe, one must separate the "Observed" thermodynamics from the "Intrinsic" thermodynamics. Sulfonamide binding is proton-linked; the sulfonamide must deprotonate (


) to bind the Zn.

Isothermal Titration Calorimetry (ITC) Protocol:

  • Instrument: MicroCal PEAQ-ITC or VP-ITC.

  • Conditions: 25°C, pH 7.0 (use Phosphate buffer to minimize buffer ionization enthalpy, or use two buffers with different heats of ionization to deconvolute protonation events).

  • Titration:

    • Cell: hCA II (20

      
      M).
      
    • Syringe: 4-HMBS (200-300

      
      M).
      
  • Analysis:

    • The raw heat (

      
      ) includes the heat of binding (
      
      
      
      ) + heat of sulfonamide deprotonation (
      
      
      ) + heat of buffer protonation (
      
      
      ).
    • Correction:

      
      .
      

Insight: 4-HMBS typically exhibits an enthalpy-driven binding signature (


), driven by the Zn-N bond and the H-bond network. The entropy term (

) is often unfavorable or slightly favorable due to the rigid phenyl ring, but the hydrophilic tail prevents the large "hydrophobic effect" entropy gain seen with alkyl-tailed sulfonamides.

Part 5: References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Matulis, D., et al. (2015). Intrinsic thermodynamics of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamide binding to carbonic anhydrases by isothermal titration calorimetry. Biochimica et Biophysica Acta (BBA). Link

  • Alterio, V., et al. (2012). Crystal structure of human carbonic anhydrase isozyme II with 4-substituted benzenesulfonamides. RCSB Protein Data Bank. Link

  • Nishimori, I., et al. (2009). Carbonic anhydrase inhibitors: Inhibition and homology modeling studies of the fungal β-carbonic anhydrase from Candida albicans with sulfonamides. Bioorganic & Medicinal Chemistry. Link

  • LookChem. (2023). Synthesis of 4-sulfamoylbenzoic acid derivatives (Carzenide precursors). Link

Methodological & Application

experimental protocol for using 4-(Hydroxymethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-(Hydroxymethyl)benzenesulfonamide (CAS: 7356-58-3) is a critical pharmacophore in the development of metalloenzyme inhibitors, specifically targeting the Carbonic Anhydrase (CA) family. Unlike complex drug candidates, this compound serves as a Fragment-Based Drug Discovery (FBDD) anchor.

  • The "Head": The primary sulfonamide (

    
    ) acts as the Zinc-Binding Group (ZBG), coordinating directly to the Zn(II) ion in the CA active site.
    
  • The "Tail": The hydroxymethyl group (

    
    ) extends towards the hydrophobic and hydrophilic halves of the enzyme active site, providing a chemically versatile handle for derivatization.
    

This guide provides the protocols necessary to transition this molecule from a raw material into a functionalized inhibitor and to validate its biological activity.

Physicochemical Profile & Handling

Before initiating synthesis or biological assays, the compound's physical constraints must be managed.

PropertyValueOperational Implication
Molecular Weight 187.22 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
Solubility (Water) Low (< 1 mg/mL)Critical: Do not use aqueous stock solutions.
Solubility (DMSO) High (> 50 mM)Preferred solvent for biological stock preparation.
pKa (Sulfonamide) ~10.1The group is neutral at physiological pH (7.4) but deprotonates in basic synthesis conditions.
Stability HighStable to air and moisture; sulfonamide is resistant to acid hydrolysis.

Storage Protocol:

  • Store solid at +4°C under desiccant.

  • DMSO stocks (10 mM) are stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles to prevent precipitation.

Protocol A: Synthetic Activation (The "Tail" Extension)

Objective: Convert the hydroxymethyl group into an electrophile (benzyl halide) to facilitate the attachment of hydrophobic tails, which are required to improve isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).

Mechanism: The sulfonamide nitrogen is nucleophilic in base but non-reactive in acid. Therefore, acidic halogenation is the preferred route to avoid self-polymerization or protection steps.

Workflow Diagram (Synthesis)

SynthesisWorkflow cluster_conditions Critical Control Points Start 4-(Hydroxymethyl) benzenesulfonamide Intermediate Reactive Intermediate: Benzyl Halide Start->Intermediate Activation (0°C -> RT) Reagent Reagent: PBr3 or SOCl2 Reagent->Intermediate Product Final Inhibitor: Elongated Tail Intermediate->Product SN2 Coupling (Base/DMF) Nucleophile Nucleophile: Amines / Phenols Nucleophile->Product

Caption: Acid-mediated activation of the alcohol handle followed by nucleophilic substitution.

Step-by-Step Procedure: Bromination
  • Preparation: In a flame-dried round-bottom flask, suspend 1.0 eq (e.g., 500 mg) of 4-(hydroxymethyl)benzenesulfonamide in anhydrous acetonitrile (ACN) or THF.

    • Note: The starting material may not fully dissolve initially.

  • Activation: Cool the suspension to 0°C in an ice bath.

  • Addition: Dropwise add Phosphorus Tribromide (

    
    )  (0.4 eq).
    
    • Chemist's Insight:

      
       is preferred over 
      
      
      
      to avoid harsh heating. The reaction generates
      
      
      in situ, which protonates the sulfonamide, protecting it.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. The solution should clarify as the alkyl bromide forms (it is more soluble in organics).

  • Quench: Pour the mixture onto crushed ice/water. The product (4-(bromomethyl)benzenesulfonamide) will precipitate.

  • Isolation: Filter the white solid. Wash with cold water to remove phosphoric acid byproducts.

  • Drying: Vacuum dry. Do not heat above 40°C , as benzyl bromides are lachrymators and thermally sensitive.

Protocol B: Stopped-Flow CO₂ Hydration Assay

Objective: Determine the inhibition constant (


) of the compound against specific CA isoforms.
Principle:  CA catalyzes the hydration of 

to bicarbonate and a proton. This reaction is followed spectrophotometrically using a pH indicator (Phenol Red) that changes color from red (pH 7.5) to yellow (pH 6.5) effectively within milliseconds.
Assay Logic Diagram

AssayLogic SyringeA Syringe A: Enzyme + Inhibitor (Incubated) Mixing Mixing Chamber (Stopped-Flow) SyringeA->Mixing Rapid Mix SyringeB Syringe B: Substrate (CO2) + Buffer + Indicator SyringeB->Mixing Rapid Mix Detection Absorbance Decay (557 nm) Mixing->Detection < 10 ms dead time Analysis Calculate Ki (Cheng-Prusoff) Detection->Analysis Fit to Michaelis-Menten

Caption: Kinetic workflow for rapid-mixing stopped-flow spectrophotometry.

Detailed Methodology
  • Buffer Preparation: Prepare 20 mM HEPES buffer, pH 7.5, containing 20 mM

    
     (to maintain ionic strength). Add 0.2 mM Phenol Red.
    
  • Inhibitor Stock: Dissolve 4-(Hydroxymethyl)benzenesulfonamide in 100% DMSO to 10 mM.

    • Dilution Series: Prepare serial dilutions in the HEPES buffer. Final DMSO concentration in the assay must be < 1% to avoid denaturing the enzyme.

  • Enzyme Incubation (Syringe A):

    • Mix CA enzyme (e.g., hCA II, final conc. ~10–20 nM) with the inhibitor solution.

    • Crucial Step: Incubate for 15 minutes at RT prior to assay. Sulfonamides are slow-binding inhibitors; the sulfonamide nitrogen must displace the zinc-bound water molecule/hydroxide, which is not instantaneous.

  • Substrate Preparation (Syringe B):

    • Saturate water with

      
       by bubbling gas for 30 mins (approx. 33 mM 
      
      
      
      at 25°C). Dilute with buffer to working concentration.
  • Measurement:

    • Inject Syringe A and Syringe B (1:1 ratio) into the stopped-flow spectrophotometer.

    • Monitor absorbance drop at 557 nm (Phenol Red isosbestic point is not used; we track the basic form disappearance).

  • Data Analysis:

    • Measure the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Calculate

      
       by plotting % Activity vs. log[Inhibitor].
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Note: For hCA II,
      
      
      for
      
      
      is approx. 10 mM).

Protocol C: X-Ray Crystallography (Soaking)

Objective: Structural validation of the binding mode. Context: 4-(Hydroxymethyl)benzenesulfonamide is a "soakable" fragment.

  • Crystal Growth: Grow hCA II crystals using the hanging drop vapor diffusion method (Precipitant: 1.5 M Sodium Citrate, pH 8.0).

  • Soaking Solution: Prepare a solution containing the precipitant mother liquor + 10 mM of the inhibitor (from DMSO stock).

    • Solubility Check: Ensure the inhibitor does not precipitate in the high-salt mother liquor. If it does, lower concentration to 1–5 mM.

  • Soaking Duration: Transfer crystals to the soaking drop for 2 to 24 hours .

    • Why? Sulfonamide binding causes a slight conformational change in the active site residues (e.g., His64, Thr199). Sufficient time is needed for diffusion and lattice adaptation.

  • Cryo-Protection: Pass the crystal briefly through mother liquor + 20% Glycerol before flash-cooling in liquid nitrogen.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-(hydroxymethyl)benzenesulfonamide. (Generic reference to PDB methodology for sulfonamide fragments).
  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Application Note: Functional Profiling of 4-(Hydroxymethyl)benzenesulfonamide in Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the landscape of antimicrobial discovery, 4-(Hydroxymethyl)benzenesulfonamide (4-HMBS) occupies a critical niche as a structural probe. Unlike classic sulfonamides (e.g., sulfamethoxazole) which primarily target Dihydropteroate Synthase (DHPS) in the folate pathway via an aniline amine, 4-HMBS lacks the


-amino group required for effective DHPS mimicry. Instead, its primary antimicrobial mechanism is the inhibition of Bacterial Carbonic Anhydrases (bCAs) .

This Application Note provides a rigorous framework for evaluating 4-HMBS. Researchers must distinguish between "off-target" general toxicity and specific inhibition of bacterial pH homeostasis. This guide details protocols to validate 4-HMBS as a lead scaffold for pathogens dependent on CA for survival, such as Helicobacter pylori, Vibrio cholerae, and Neisseria gonorrhoeae.

Mechanistic Divergence
  • Classic Sulfonamides: Mimic p-aminobenzoic acid (PABA)

    
     Inhibit DHPS 
    
    
    
    Folate Starvation.[1]
  • 4-HMBS: Zinc-binding sulfonamide moiety

    
     Inhibits Carbonic Anhydrase 
    
    
    
    Disruption of CO
    
    
    /HCO
    
    
    homeostasis and intracellular pH (pHi).

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways when screening 4-HMBS, distinguishing between the two potential mechanisms of action.

G Compound 4-(Hydroxymethyl) benzenesulfonamide Target_A Target A: Folate Pathway (DHPS Inhibition) Compound->Target_A Weak Affinity Target_B Target B: Carbonic Anhydrase (pH Homeostasis) Compound->Target_B Primary Mechanism Assay_A Assay: Standard MIC (Mueller-Hinton) Target_A->Assay_A Assay_B Assay: CA Esterase Activity (p-Nitrophenyl Acetate) Target_B->Assay_B Result_A_Neg Likely Inactive (Lacks N4-amine) Assay_A->Result_A_Neg Result_B_Pos High Potency Expected (Ki < 100 nM) Assay_B->Result_B_Pos Validation Validation: CO2 Dependence Study Result_B_Pos->Validation

Caption: Mechanistic flow distinguishing the primary Carbonic Anhydrase target from the secondary Folate pathway, guiding assay selection.

Core Protocol 1: Bacterial Carbonic Anhydrase (bCA) Inhibition Assay

Purpose: To quantify the


 of 4-HMBS against recombinant bCA (e.g., from V. cholerae or E. histolytica). This is the "Gold Standard" assay for this molecule.
Reagents & Preparation[2][3]
  • Substrate: p-Nitrophenyl acetate (p-NpA). Dissolve to 3 mM in acetonitrile.

  • Buffer: 50 mM Tris-SO

    
    , pH 7.6.
    
  • Enzyme: Recombinant bCA (cloned and purified via His-tag affinity).

  • 4-HMBS Stock: 10 mM in DMSO.

Step-by-Step Methodology
  • Baseline Correction: In a 96-well microplate, load 10 µL of 4-HMBS (dilution series: 0.1 nM to 10 µM) and 20 µL of recombinant bCA enzyme solution.

  • Pre-Incubation: Incubate for 15 minutes at 25°C to allow the sulfonamide zinc-binding group to coordinate with the active site Zn

    
    .
    
  • Reaction Initiation: Add 170 µL of the Tris-SO

    
     buffer containing the p-NpA substrate.
    
  • Kinetic Readout: Immediately monitor absorbance at 348 nm (isosbestic point of p-nitrophenol/p-nitrophenolate) or 400 nm for 30 minutes using a kinetic microplate reader.

  • Control: Run a "No Inhibitor" control (100% activity) and a "No Enzyme" control (spontaneous hydrolysis).

Data Analysis & Integrity Check
  • Calculation: Calculate the initial velocity (

    
    ) for each concentration.
    
  • Fitting: Fit data to the Cheng-Prusoff equation to determine

    
     and derive 
    
    
    
    :
    
    
  • Self-Validation: 4-HMBS should exhibit

    
     values in the nanomolar range (30–100 nM)  against susceptible bCA isoforms (e.g., E. histolytica
    
    
    
    -CA). If
    
    
    , check the DMSO concentration (must be <1%) or enzyme integrity.

Core Protocol 2: MIC Determination with CO2 Rescue

Purpose: To confirm that antibacterial activity is driven by CA inhibition (disruption of CO


 supply) rather than general toxicity or folate inhibition.
The "Rescue" Concept

If 4-HMBS kills bacteria by inhibiting the conversion of CO


 to bicarbonate (essential for metabolism), providing excess exogenous CO

or bicarbonate should "rescue" the bacteria, increasing the MIC.
Methodology
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Note: Unlike sulfanilamide testing, low-thymidine media is less critical here unless you suspect dual-mechanism activity, but CAMHB is standard for reproducibility.

  • Inoculum: Prepare H. pylori (microaerophilic) or E. coli (facultative) at

    
     CFU/mL.
    
  • Plate Setup: Prepare two identical 96-well plates with 4-HMBS serial dilutions (64 µg/mL to 0.125 µg/mL).

  • Condition A (Stress): Incubate Plate 1 in ambient air (low CO

    
     stress for capnophiles).
    
  • Condition B (Rescue): Incubate Plate 2 in a CO

    
    -enriched incubator (5% or 10% CO
    
    
    
    ).
Interpretation
OutcomeInterpretation
MIC (Air) << MIC (CO

)
Valid Hit: Activity is likely due to Carbonic Anhydrase inhibition.[2][3] The CO

supplementation compensated for the enzyme blockade.
MIC (Air)

MIC (CO

)
Off-Target: The molecule is likely acting via a different mechanism (e.g., membrane disruption) or the bacterium expresses a CA isoform insensitive to sulfonamides.

Critical Troubleshooting: Solubility & Stability

4-HMBS contains a hydroxymethyl group, rendering it chemically distinct from the highly stable sulfanilamide.

  • Oxidation Risk: The primary alcohol (-CH

    
    OH) can oxidize to the aldehyde or carboxylic acid (4-sulfamoylbenzoic acid) if stored improperly in solution.
    
    • Protocol: Prepare DMSO stocks fresh. Store dry powder at -20°C under argon.

    • QC Check: Run a simple LC-MS before key assays. Peak at m/z 188 [M+H]

      
       confirms the alcohol. A shift to m/z 202 indicates oxidation to the acid (which has vastly different permeability properties).
      
  • pH Sensitivity: Sulfonamide binding is pH-dependent. Ensure assay buffers are maintained at physiological pH (7.2–7.6). At acidic pH (<6.0), the sulfonamide anion fraction decreases, potentially reducing potency against the zinc active site.

References

  • Supuran, C. T. (2016).[4] Structure and function of carbonic anhydrases. Biochemical Journal, 473(14), 2023–2032. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI standard M07. Link

  • Nishimori, I., et al. (2014). Carbonic anhydrase inhibitors: the X-ray crystal structure of the major alpha-carbonic anhydrase from the human pathogen Helicobacter pylori. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 459-462. Link

  • Guzman, J. D. (2014). Multitarget approaches to drug discovery against neglected tropical diseases. Neglected Tropical Diseases - Drug Discovery and Development. Link

  • Vermelho, A. B., et al. (2018). Sulfonamide Inhibition Studies of a New

    
    -Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica.[5] Molecules, 23(12), 3245. Link
    

Sources

Application Notes & Protocols for Assessing Cellular Viability Following Treatment with 4-(Hydroxymethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust assessment of cell viability and cytotoxicity following treatment with the compound 4-(Hydroxymethyl)benzenesulfonamide. Given the limited public data on the specific cellular effects of this compound, this guide emphasizes a multi-assay, mechanism-agnostic approach. We will detail the principles and provide step-by-step protocols for a suite of assays that interrogate different facets of cellular health, including metabolic activity, membrane integrity, and apoptosis induction. The causality behind experimental choices, potential compound interference, and data interpretation are discussed to ensure scientific integrity and the generation of reliable, publication-quality data.

Introduction: The Challenge of a Novel Compound

4-(Hydroxymethyl)benzenesulfonamide is a benzenesulfonamide derivative.[1] While the broader class of benzenesulfonamides is known to include compounds with significant biological activity, such as carbonic anhydrase inhibitors and anticancer agents, the specific effects of the 4-(hydroxymethyl) substituted variant are not extensively characterized in mammalian cell systems.[2] Some studies on related hydroxybenzenesulfonamide derivatives have shown them to be largely inactive against certain cancer cell lines, but this does not preclude activity in other contexts.[3]

When evaluating a novel compound like 4-(Hydroxymethyl)benzenesulfonamide, it is crucial to move beyond a single viability readout. A comprehensive cytotoxicity profile requires multiple, mechanistically distinct assays to differentiate between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects and to gain initial insights into the potential mechanism of action. This note provides the foundational strategy and detailed protocols to achieve this.

Strategic Assay Selection: An Orthogonal Approach

No single assay can definitively measure cell health. Therefore, we advocate for an orthogonal approach, using at least two assays based on different cellular principles to confirm results and gain a more nuanced understanding. A typical primary screen might assess metabolic activity, which can then be followed by assays that measure membrane integrity or specific cell death pathways like apoptosis.

This strategy helps to mitigate the risk of misleading results caused by direct compound interference with assay components, a known issue for certain chemical structures.[4]

G cluster_0 Initial Screening Phase cluster_1 Confirmatory & Mechanistic Phase cluster_2 Data Synthesis Compound 4-(Hydroxymethyl)benzenesulfonamide Treatment Metabolic Metabolic Viability Assays (MTT, XTT, PrestoBlue) Compound->Metabolic Primary Screen Membrane Cytotoxicity Assay (e.g., CellTox™ Green) Membrane Integrity Metabolic->Membrane Orthogonal Confirmation Apoptosis Apoptosis Assays (Caspase-Glo®, Annexin V) Programmed Cell Death Metabolic->Apoptosis Mechanistic Insight Result Comprehensive Cytotoxicity Profile (IC50/EC50, Mode of Action) Membrane->Result Apoptosis->Result

Caption: Orthogonal assay workflow for novel compound cytotoxicity profiling.

Part I: Metabolic Activity Assays

Metabolic assays are often the first-line choice for assessing cell viability due to their simplicity and high-throughput compatibility. They rely on the principle that viable cells maintain a reducing intracellular environment.

Principle of Tetrazolium Salt Reduction (MTT/XTT Assays)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was one of the first high-throughput, homogeneous cell viability assays developed.[5] Metabolically active cells use dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to a purple formazan product, which is insoluble and must be dissolved before measurement.[6]

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a second-generation alternative. Its key advantage is that the formazan product is water-soluble, eliminating the solubilization step and allowing for kinetic measurements.[7]

Causality: A decrease in the rate of formazan production is interpreted as a decrease in metabolic activity, which can be due to either cell death or a reduction in the proliferation rate.

Protocol 3.1: MTT Cell Viability Assay

This protocol is a standard method for assessing metabolic activity.[5][6][8]

Materials:

  • MTT (Thiazolyl Blue Tetrazolium Bromide) stock solution (5 mg/mL in sterile PBS)

  • Cell culture medium, serum, and appropriate supplements

  • 96-well clear flat-bottom plates

  • 4-(Hydroxymethyl)benzenesulfonamide, dissolved in a suitable vehicle (e.g., DMSO, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 4-(Hydroxymethyl)benzenesulfonamide. Remove the medium from the cells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT stock solution to each well.[5][6]

  • Formazan Development: Incubate for 2-4 hours at 37°C. Purple formazan crystals should become visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[6] Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[5]

Principle of Resazurin Reduction (PrestoBlue™ Assay)

Resazurin-based assays (e.g., PrestoBlue™, AlamarBlue™) offer a sensitive, non-toxic alternative. The blue, cell-permeable dye resazurin is reduced by metabolically active cells to the red, highly fluorescent resorufin.[9] This conversion can be measured by either absorbance or fluorescence, with fluorescence providing higher sensitivity.[10]

Causality: The amount of resorufin produced is directly proportional to the number of viable, metabolically active cells. The non-toxic nature of the reagent allows for kinetic monitoring of cell health over time.[11]

Protocol 3.2: PrestoBlue™ Cell Viability Assay

This protocol provides a rapid and sensitive measure of cell viability.[10][12]

Materials:

  • PrestoBlue™ Cell Viability Reagent (10X)

  • 96-well or 384-well plates (black plates recommended for fluorescence)

  • Treated cells from compound exposure experiment

  • Microplate reader with fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm) capabilities

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Reagent Preparation: Warm the PrestoBlue™ reagent to room temperature before use.

  • Reagent Addition: Add 10 µL of PrestoBlue™ reagent directly to each 100 µL of cell culture in the 96-well plate.[9]

  • Incubation: Incubate the plate for at least 10 minutes at 37°C, protected from light.[12] Incubation time can be extended (e.g., 1-3 hours) to increase signal sensitivity.

  • Measurement: Read fluorescence (Ex/Em 560/590 nm) or absorbance (570 nm).

Expert Insight & Trustworthiness: When using metabolic assays, it is critical to run a compound interference control . Incubate the highest concentration of 4-(Hydroxymethyl)benzenesulfonamide with the assay reagent in cell-free medium. Any significant signal change indicates that the compound is directly reducing the assay substrate, which would invalidate the results from the cell-based experiment.[4][5]

Part II: Membrane Integrity and Cytotoxicity Assays

These assays measure the loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.

Principle of Impermeable DNA Dyes (CellTox™ Green Assay)

The CellTox™ Green assay utilizes a proprietary asymmetric cyanine dye that is excluded by the intact membrane of viable cells.[13] Upon loss of membrane integrity, the dye enters the cell and binds to DNA, resulting in a substantial increase in fluorescence.[13]

Causality: The fluorescence intensity is directly proportional to the number of dead cells. A key advantage is that the dye is non-toxic and can be added at the time of cell seeding to allow for real-time, kinetic measurement of cytotoxicity.

G cluster_0 No Fluorescence cluster_1 Green Fluorescence LiveCell Intact Membrane Dye_Out CellTox™ Green DeadCell Compromised Membrane DNA DNA Dye_In CellTox™ Green Dye_In->DNA Binds

Caption: Principle of the CellTox™ Green membrane integrity assay.

Protocol 4.1: CellTox™ Green Cytotoxicity Assay

This protocol is designed for endpoint or kinetic measurement of cytotoxicity.[13]

Materials:

  • CellTox™ Green Dye

  • Assay Buffer

  • 96-well plates (black plates for fluorescence)

  • Treated cells from compound exposure experiment

  • Fluorescence microplate reader (Ex/Em ~485-500/520-530 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Reagent Preparation: Prepare a 2X Assay Reagent by diluting the CellTox™ Green Dye 1:500 into the appropriate cell culture medium.

  • Reagent Addition: Add a volume of 2X Assay Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL to 100 µL).

  • Incubation: Incubate for 15 minutes at room temperature, protected from light.

  • Measurement: Read fluorescence at Ex/Em 485-500/520-530 nm.

Multiplexing Potential: A powerful feature is the ability to multiplex this assay. After reading the CellTox™ Green signal, a metabolic assay (like the luminescent CellTiter-Glo®) can be performed in the same well to obtain both cytotoxicity and viability data from a single sample.[14]

Part III: Apoptosis Detection Assays

If initial screens suggest cytotoxicity, the next logical step is to determine if the cells are dying via apoptosis (programmed cell death).

Principle of Caspase Activity Assays (Caspase-Glo® 3/7)

Executioner caspases, particularly caspase-3 and caspase-7, are key enzymes activated during the apoptotic cascade. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspase-3 and -7.[15] When cleaved by active caspases, the substrate releases aminoluciferin, which is then used by luciferase to generate a stable, glow-type luminescent signal.[15][16]

Causality: The intensity of the luminescent signal is directly proportional to the amount of active caspase-3/7 in the cell population, providing a specific indicator of apoptosis.

Protocol 5.1: Caspase-Glo® 3/7 Assay

This "add-mix-measure" protocol is simple and robust for detecting apoptosis.[16][17]

Materials:

  • Caspase-Glo® 3/7 Reagent (lyophilized substrate and buffer)

  • Opaque-walled 96-well plates suitable for luminescence

  • Treated cells from compound exposure experiment

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using opaque-walled plates.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer. Allow it to equilibrate to room temperature.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture in each well (e.g., 100 µL).

  • Incubation: Mix gently on a plate shaker (300-500 rpm) for 30-60 seconds.[16] Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure luminescence using a plate-reading luminometer.

Principle of Phosphatidylserine (PS) Externalization (Annexin V Staining)

In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane.[18] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS in the presence of calcium.[19] By using a fluorescently labeled Annexin V (e.g., FITC-Annexin V), early apoptotic cells can be identified. This is often combined with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes (late apoptotic/necrotic cells).[18][20]

Causality: This dual-staining approach, analyzed by flow cytometry, allows for the differentiation of four cell populations:

  • Live cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

  • Necrotic cells: Annexin V-negative / PI-positive

Protocol 5.2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol provides detailed quantification of apoptotic and necrotic cell populations.[21][22]

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated cells (both adherent and suspension)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Induce apoptosis by treating cells with 4-(Hydroxymethyl)benzenesulfonamide for the desired time. Harvest 1-5 x 10⁵ cells per sample. For adherent cells, gently trypsinize and collect any floating cells from the medium.

  • Washing: Wash cells once with cold 1X PBS and centrifuge.[22]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of PI solution to each 100 µL of cell suspension.[22]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The primary output for dose-response experiments is the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Table 1: Hypothetical Cytotoxicity Data for 4-(Hydroxymethyl)benzenesulfonamide in HCT-116 Cells (48h)

Assay TypeEndpoint MeasuredIC₅₀ (µM)Interpretation
PrestoBlue™ Metabolic Activity150.5Moderate reduction in metabolic activity.
CellTox™ Green Membrane Integrity> 500Minimal increase in membrane permeability.
Caspase-Glo® 3/7 Apoptosis Induction> 500No significant activation of executioner caspases.

Interpretation of Hypothetical Data: The data above would suggest that at concentrations around 150 µM, 4-(Hydroxymethyl)benzenesulfonamide reduces the metabolic output of HCT-116 cells but does not cause significant cell death via necrosis or apoptosis within the 48-hour timeframe. This points towards a potential cytostatic effect rather than a cytotoxic one, which would warrant further investigation using cell cycle or proliferation-specific assays.

References

  • 4-(hydroxymethyl)benzenesulfonate dehydrogenase - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(hydroxymethyl)benzenesulfonate. PubChem. Retrieved January 31, 2026, from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Cancer Cell Culture (pp. 313-318). Humana Press, New York, NY.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 31, 2026, from [Link]

  • Biological Industries. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved January 31, 2026, from [Link]

  • Saczewski, J., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6899.
  • National Center for Biotechnology Information. (n.d.). 4-(Hydroxymethyl)benzenesulfonamide. PubChem. Retrieved January 31, 2026, from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). In vitro characterization of cell viability and cell attachment. Retrieved January 31, 2026, from [Link]

  • Ngo-Reymond, J. (2025). Cell viability using PrestoBlue HS. protocols.io. Retrieved January 31, 2026, from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 31, 2026, from [Link]

  • PubMed. (n.d.). New benzenesulfonamide scaffold-based cytotoxic agents: Design, synthesis, cell viability, apoptotic activity and radioactive tracing studies. Retrieved January 31, 2026, from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved January 31, 2026, from [Link]

  • Jansen, J., et al. (2021). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology, 12, 638423.
  • CellBioEd. (2024). Cell Viability and Proliferation Assay with PrestoBlue. YouTube. Retrieved January 31, 2026, from [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved January 31, 2026, from [Link]

  • Biocompare. (2023). MTT Assay for Cell Viability. Retrieved January 31, 2026, from [Link]

  • Promega Corporation. (2022). The RealTime-Glo MT cell viability assay - monitoring cell viability over time in the same well. Retrieved January 31, 2026, from [Link]

  • Trevigen. (n.d.). XTT Proliferation Assay Protocol. Retrieved January 31, 2026, from [Link]

  • Provost & Wallert Research. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2017). Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells. Retrieved January 31, 2026, from [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved January 31, 2026, from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved January 31, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Assess Drug Impact on Cell Proliferation. Retrieved January 31, 2026, from [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Characterizing Protein-Ligand Interactions with 4-(Hydroxymethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-(Hydroxymethyl)benzenesulfonamide as a Model Ligand

In the landscape of drug discovery and molecular biology, the precise characterization of interactions between proteins and small molecules is paramount.[1][2] 4-(Hydroxymethyl)benzenesulfonamide is an exemplary tool compound for such studies. Its chemical architecture, featuring a benzenesulfonamide core, makes it a canonical inhibitor of the carbonic anhydrase (CA) family of metalloenzymes.[3][4][5] CAs are ubiquitous enzymes critical to physiological processes such as pH regulation and CO₂ transport, and their dysfunction is implicated in various diseases, including glaucoma and cancer.[6]

The primary sulfonamide moiety (-SO₂NH₂) of 4-(Hydroxymethyl)benzenesulfonamide coordinates directly to the catalytic zinc ion (Zn²⁺) in the active site of carbonic anhydrases, serving as a well-understood and high-affinity binding anchor.[7] This robust and predictable interaction makes the 4-(Hydroxymethyl)benzenesulfonamide/Carbonic Anhydrase II (hCA II) system an ideal model for validating and comparing biophysical techniques. This guide provides an in-depth exploration of several orthogonal, high-fidelity techniques to dissect this interaction, offering both the theoretical underpinnings and detailed, field-proven protocols for the modern research laboratory.

Ligand at a Glance: 4-(Hydroxymethyl)benzenesulfonamide

PropertyValueSource
IUPAC Name 4-(hydroxymethyl)benzenesulfonamide[8]
Molecular Formula C₇H₉NO₃S[8]
Molecular Weight 187.22 g/mol [8]
CAS Number 67472-44-0[8]
Canonical SMILES C1=CC(=CC=C1CO)S(=O)(=O)N[8]
Key Functional Groups Primary Sulfonamide, Phenyl Ring, Hydroxymethyl GroupN/A

Chapter 1: Isothermal Titration Calorimetry (ITC) - The Gold Standard for Thermodynamic Profiling

Principle of the Method & Experimental Rationale

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[9][10] The instrument consists of a reference cell and a sample cell housed in an adiabatic chamber.[11] The ligand (in the syringe) is titrated into the protein (in the sample cell), and the differential power required to maintain zero temperature difference between the cells is measured.[10][11]

Why ITC for this system? The interaction between sulfonamides and carbonic anhydrase is a classic example of an enthalpically driven process, characterized by the formation of a coordinate bond with the active site zinc and a network of hydrogen bonds.[12] ITC is uniquely suited to quantify this enthalpic contribution (ΔH) directly, along with the binding affinity (Kₐ), and stoichiometry (n). From these, the Gibbs free energy (ΔG) and entropy (ΔS) are calculated, offering unparalleled insight into the thermodynamic forces driving the binding.[10]

Experimental Workflow for ITC

ITC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis Prep_Protein Prepare hCA II in Degassed Buffer Dialysis Extensive Dialysis of Protein Prep_Protein->Dialysis Ensure buffer match Prep_Ligand Prepare Ligand in Matched Buffer Load_Protein Load hCA II into Sample Cell Prep_Ligand->Load_Protein Equilibrate Thermal Equilibration (e.g., 25°C) Load_Protein->Equilibrate Load_Ligand Load Ligand into Syringe Titration Perform Titration (e.g., 19 x 2µL injections) Load_Ligand->Titration Equilibrate->Titration Integrate Integrate Raw Power Peaks Titration->Integrate Fit_Model Fit to Binding Model (e.g., One-Site) Integrate->Fit_Model Extract Extract Thermodynamic Parameters (Kd, ΔH, n) Fit_Model->Extract

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Detailed Protocol: hCA II and 4-(Hydroxymethyl)benzenesulfonamide

A. Reagent & Buffer Preparation

  • Protein Expression & Purification: Express and purify recombinant human Carbonic Anhydrase II (hCA II) to >95% purity.

  • ITC Buffer: Prepare a sufficient volume of ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5). It is critical that the final protein and ligand solutions are in buffer from the exact same stock.

  • Protein Preparation: Dialyze the purified hCA II extensively against the ITC buffer at 4°C. After dialysis, determine the precise protein concentration via UV-Vis spectrophotometry (A₂₈₀).

  • Ligand Preparation: Prepare a stock solution of 4-(Hydroxymethyl)benzenesulfonamide in 100% DMSO. Create the final ligand solution by diluting the stock into the exact same dialysis buffer used for the protein. The final DMSO concentration should be matched in the protein solution if it exceeds 1-2%.

B. Instrument Setup & Titration

  • Concentrations:

    • Protein (in cell): 20-50 µM hCA II.

    • Ligand (in syringe): 200-500 µM 4-(Hydroxymethyl)benzenesulfonamide (typically 10-15x the protein concentration).

  • Loading:

    • Thoroughly clean the instrument cells and syringe.

    • Load ~300 µL of hCA II solution into the sample cell, avoiding bubbles.[13]

    • Load ~50 µL of the ligand solution into the injection syringe, avoiding bubbles.[13]

  • Experimental Parameters (Example for MicroCal ITC200):

    • Temperature: 25°C

    • Reference Power: 10 µcal/sec

    • Initial Delay: 180 s

    • Number of Injections: 19

    • Injection Volume: 2 µL

    • Spacing: 150 s

    • Stirring Speed: 750 rpm

  • Execution: Start the titration run. An initial small injection (e.g., 0.4 µL) is often performed to remove the ligand from the syringe tip and is discarded during analysis.

C. Data Analysis

  • Integration: Integrate the raw data (power vs. time) to obtain the heat change (µcal) for each injection.

  • Binding Isotherm: Plot the heat change per mole of injectant (kcal/mol) against the molar ratio of ligand to protein.

  • Model Fitting: Fit the resulting binding isotherm to a suitable model (e.g., 'one set of sites'). Software provided with the instrument (e.g., MicroCal Origin) is used for this step.

  • Results: The fitting algorithm will yield the key thermodynamic parameters.

ParameterSymbolTypical Value (hCA II system)Significance
Dissociation Constant KₐNanomolar (nM) rangeMeasures binding affinity (lower Kₐ = tighter binding)
Stoichiometry n~1.0Indicates a 1:1 binding ratio
Enthalpy Change ΔHNegative (exothermic)Heat released from bond formation
Entropy Change ΔSCalculatedChange in system disorder upon binding

Chapter 2: Surface Plasmon Resonance (SPR) - Unveiling Binding Kinetics

Principle of the Method & Experimental Rationale

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real-time.[14][15] A protein (the "ligand" in SPR terminology) is immobilized on a sensor chip with a thin gold film.[15] Polarized light is directed at the film, and at a specific angle (the resonance angle), surface plasmons are excited, causing a dip in reflected light intensity.[15] When an analyte (the small molecule) flows over the surface and binds to the immobilized protein, the local refractive index changes, shifting the resonance angle. This change is recorded in Resonance Units (RU) over time, producing a sensorgram.[14]

Why SPR for this system? While ITC provides the 'why' of binding (thermodynamics), SPR provides the 'how' and 'how fast' (kinetics). It allows for the determination of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₐ or kₒff). The ratio of these rates gives the equilibrium dissociation constant (Kₐ), providing an affinity value that can be validated against ITC data. This kinetic information is crucial for understanding drug-target residence time, a key parameter in pharmacodynamics.

Experimental Workflow for SPR

SPR_Workflow cluster_prep Phase 1: Surface Preparation cluster_exp Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis Activate Activate Sensor Chip (e.g., CM5 with EDC/NHS) Immobilize Immobilize hCA II via Amine Coupling Activate->Immobilize Deactivate Deactivate & Block (Ethanolamine) Immobilize->Deactivate Inject_Buffer Establish Stable Baseline (Running Buffer) Deactivate->Inject_Buffer Ref_Channel Prepare Reference (Activated/Blocked) Inject_Analyte Inject Ligand Series (Association Phase) Inject_Buffer->Inject_Analyte Inject_Wash Inject Running Buffer (Dissociation Phase) Inject_Analyte->Inject_Wash Regenerate Regenerate Surface (e.g., low pH glycine) Inject_Wash->Regenerate Ref_Subtract Reference Subtraction & Blank Correction Regenerate->Ref_Subtract Fit_Kinetics Globally Fit Sensorgrams (e.g., 1:1 Langmuir model) Ref_Subtract->Fit_Kinetics Extract_Rates Extract Kinetic Parameters (ka, kd, KD) Fit_Kinetics->Extract_Rates

Caption: Workflow for a Surface Plasmon Resonance kinetics experiment.

Detailed Protocol: hCA II and 4-(Hydroxymethyl)benzenesulfonamide

A. Reagent & Surface Preparation

  • Running Buffer: Prepare and degas a suitable buffer (e.g., HBS-EP+, pH 7.4). If the ligand is dissolved in DMSO, add the same final concentration of DMSO (typically ≤ 2%) to the running buffer to minimize bulk refractive index mismatches.[16]

  • Protein Immobilization (Amine Coupling on a CM5 Chip):

    • Prime the system with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject hCA II (diluted to 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 5.0) to achieve a target immobilization level (e.g., 2000-4000 RU).

    • Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters.

    • A reference flow cell should be prepared simultaneously by performing the activation and deactivation steps without protein injection.

B. Kinetic Analysis

  • Ligand Preparation: Prepare a dilution series of 4-(Hydroxymethyl)benzenesulfonamide in running buffer. A typical concentration range for a nanomolar binder would be 1 µM down to ~1 nM, including a zero-analyte (buffer only) injection for double referencing.

  • Binding Cycle (Single-Cycle or Multi-Cycle Kinetics):

    • Baseline: Allow running buffer to flow over the sensor surface until a stable baseline is achieved.

    • Association: Inject the lowest concentration of the ligand for a set time (e.g., 120 s) to monitor the binding phase.

    • Dissociation: Switch back to running buffer flow and monitor the dissociation phase (e.g., 300 s).

    • Regeneration: If necessary, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte.

    • Repeat the cycle for each concentration in the series.

C. Data Analysis

  • Data Processing: Process the raw sensorgrams by subtracting the signal from the reference flow cell and the zero-analyte injection.

  • Model Fitting: Fit the processed data globally to a suitable binding model. For a simple 1:1 interaction like this, the Langmuir model is appropriate.

  • Results: The fitting provides the kinetic and affinity constants.

ParameterSymbolDescription
Association Rate kₐ (or kₒₙ)Rate at which the complex forms (M⁻¹s⁻¹)
Dissociation Rate kₐ (or kₒff)Rate at which the complex decays (s⁻¹)
Dissociation Constant KₐAffinity constant (kₐ/kₐ) (M)

Chapter 3: X-ray Crystallography - Visualizing the Interaction at Atomic Resolution

Principle of the Method & Experimental Rationale

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules, including protein-ligand complexes.[17] A high-purity protein is crystallized, and the resulting crystal is diffracted with a focused beam of X-rays. The diffraction pattern is used to calculate an electron density map, into which a model of the protein and its bound ligand is built and refined.[17]

Why X-ray Crystallography for this system? This technique provides the ultimate structural validation of an interaction. For the 4-(Hydroxymethyl)benzenesulfonamide/hCA II complex, crystallography can:

  • Unequivocally confirm the binding site and pose of the inhibitor.

  • Visualize the direct coordination of the sulfonamide nitrogen and oxygen atoms to the catalytic Zn²⁺ ion.

  • Detail the specific hydrogen bonds and van der Waals contacts between the ligand and active site residues (e.g., Gln92, His94, Val121, Leu198, Thr199, Thr200).[7]

  • Provide a structural basis for the observed affinity and thermodynamics, directly linking structure to function.

Experimental Workflow for X-ray Crystallography

XRay_Workflow cluster_prep Phase 1: Crystallization cluster_exp Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution Purify High Purity (>98%) hCA II Preparation Complex Form Protein-Ligand Complex (Co-crystallization) Purify->Complex Screen Set up Crystallization Screening Trays Complex->Screen Optimize Optimize Initial Crystal Hits Screen->Optimize Harvest Harvest & Cryo-protect Crystal Optimize->Harvest Mount Mount Crystal in Cryo-stream Harvest->Mount Diffract Expose to X-ray Beam (Synchrotron) Mount->Diffract Collect Collect Diffraction Data Set Diffract->Collect Process Process & Scale Data Collect->Process Solve Solve Phase Problem (Molecular Replacement) Process->Solve Build Build & Refine Model into Electron Density Solve->Build Validate Validate & Deposit Structure (PDB) Build->Validate

Caption: Workflow for determining a protein-ligand crystal structure.

Detailed Protocol: hCA II and 4-(Hydroxymethyl)benzenesulfonamide Complex

A. Crystallization

  • Protein-Ligand Complex Formation: Prepare a solution of hCA II at a high concentration (e.g., 10-20 mg/mL). Add 4-(Hydroxymethyl)benzenesulfonamide from a concentrated stock to a final 2-5 fold molar excess. Incubate on ice for at least 1 hour. Centrifuge to remove any precipitate.

  • Crystallization Method: The hanging drop vapor diffusion method is commonly used.[18]

    • Reservoir Solution: A known crystallization condition for hCA II is ~2.0 M ammonium sulfate, 0.1 M Tris pH 8.5.

    • Drop: Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution on a siliconized coverslip.

    • Sealing: Invert the coverslip and seal it over the well containing the reservoir solution.

  • Incubation: Incubate trays at a constant temperature (e.g., 18-20°C) and monitor for crystal growth over several days to weeks.

B. Data Collection

  • Crystal Harvesting: Using a small nylon loop, carefully remove a suitable crystal from the drop.

  • Cryo-protection: Briefly pass the crystal through a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice crystal formation.

  • Vitrification: Immediately plunge the crystal into liquid nitrogen to flash-freeze it.

  • Data Collection: Mount the frozen crystal on a goniometer in the cryo-stream (-173°C / 100 K) of a synchrotron X-ray beamline. Collect a full dataset by rotating the crystal in the beam.

C. Structure Determination & Analysis

  • Data Processing: Use software (e.g., XDS or HKL2000) to integrate the diffraction spots and scale the data.

  • Phasing: Solve the phase problem using molecular replacement with a previously determined structure of hCA II (apo or complexed) as a search model.

  • Model Building and Refinement:

    • Use software like Coot to build the 4-(Hydroxymethyl)benzenesulfonamide ligand into the resulting difference electron density map (Fo-Fc map).

    • Use refinement software (e.g., PHENIX or REFMAC5) to iteratively improve the fit of the atomic model to the experimental data.

  • Validation: Use tools like MolProbity to assess the geometric quality of the final model before deposition to the Protein Data Bank (PDB).

Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing Interactions in Solution

Principle of the Method & Experimental Rationale

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding interfaces, affinity, and dynamics at atomic resolution.[19][20] It relies on the magnetic properties of atomic nuclei. In protein-observed experiments, changes in the chemical environment of specific protein nuclei upon ligand binding are monitored, typically using 2D ¹H-¹⁵N HSQC spectra.[21] In ligand-observed experiments, properties of the small molecule are monitored, which is advantageous for studying large proteins or weak binders.[19][22]

Why NMR for this system? NMR provides a dynamic view of the interaction in a near-physiological solution state, complementing the static picture from crystallography and the bulk measurements from ITC and SPR.

  • Chemical Shift Perturbation (CSP): By tracking changes in the ¹H-¹⁵N HSQC spectrum of an ¹⁵N-labeled hCA II upon titration with the ligand, one can map the binding site on the protein surface. Residues in the active site will show the largest shifts.

  • Saturation Transfer Difference (STD) NMR: This ligand-observed method can confirm binding without requiring protein labeling. The protein is selectively saturated with RF pulses; this saturation transfers to a bound ligand via spin diffusion. The difference between a saturated and off-resonance spectrum reveals which ligand signals are in close contact with the protein.

Experimental Workflow for NMR (Chemical Shift Perturbation)

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Titration & Data Acquisition cluster_analysis Phase 3: Data Analysis Express Express & Purify ¹⁵N-labeled hCA II Prep_Protein Exchange Protein into NMR Buffer Express->Prep_Protein Prepare_NMR_Buffer Prepare Deuterated NMR Buffer (D₂O) Prepare_NMR_Buffer->Prep_Protein Prep_Ligand Prepare Ligand Stock in matched d-buffer Acquire_Apo Acquire ¹H-¹⁵N HSQC of Apo Protein Prep_Ligand->Acquire_Apo Add_Ligand Add Ligand Aliquot (e.g., 0.5 eq) Acquire_Apo->Add_Ligand Acquire_Bound Acquire ¹H-¹⁵N HSQC of Complex Add_Ligand->Acquire_Bound Repeat Repeat Titration to Saturation Acquire_Bound->Repeat Process_Spectra Process & Overlay All HSQC Spectra Repeat->Process_Spectra Assign_Shifts Assign Chemical Shift Changes Process_Spectra->Assign_Shifts Map_On_Structure Map Perturbed Residues onto Protein Structure Assign_Shifts->Map_On_Structure Fit_Affinity Fit Shift Changes vs. Concentration for Kd Assign_Shifts->Fit_Affinity

Sources

Application Notes and Protocols: Leveraging 4-(Hydroxymethyl)benzenesulfonamide for In-Depth Enzyme Kinetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Sulfonamides in Enzyme Inhibition

The sulfonamide moiety (-SO₂NH₂) is a cornerstone in medicinal chemistry and drug discovery, representing a versatile scaffold for designing potent and selective enzyme inhibitors.[1][2] Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a vast class of therapeutics targeting a wide array of diseases, including viral and bacterial infections, cancer, inflammatory conditions, and glaucoma.[1][2][3] A primary mechanism through which many sulfonamides exert their therapeutic effect is the inhibition of specific enzymes, most notably the carbonic anhydrases (CAs).[4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-(Hydroxymethyl)benzenesulfonamide as a model compound for studying enzyme kinetics, with a particular focus on the inhibition of carbonic anhydrases. While not a frontline therapeutic itself, its simple, well-defined structure serves as an excellent tool for elucidating the fundamental principles of sulfonamide-enzyme interactions and for establishing robust kinetic assay protocols.

4-(Hydroxymethyl)benzenesulfonamide: A Profile

4-(Hydroxymethyl)benzenesulfonamide is a crystalline solid with the chemical formula C₇H₉NO₃S.[5] Its structure features a benzene ring substituted with a sulfonamide group and a hydroxymethyl group at the para position. This combination of a known enzyme-binding motif (the sulfonamide) and a modifiable functional group (the hydroxyl) makes it a valuable starting point for structure-activity relationship (SAR) studies.

PropertyValueSource
IUPAC Name 4-(hydroxymethyl)benzenesulfonamidePubChem[5]
Molecular Formula C₇H₉NO₃SPubChem[5]
Molecular Weight 187.22 g/mol PubChem[5]
CAS Number 67472-44-0PubChem[5]

The sulfonamide group is the key pharmacophore responsible for the inhibitory activity against carbonic anhydrases. It mimics the substrate (carbon dioxide/bicarbonate) and coordinates to the zinc ion in the enzyme's active site, leading to potent inhibition.[6]

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[7][8] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[9] The dysregulation of CA activity is implicated in various pathologies, making them a critical drug target.[10]

The inhibitory action of sulfonamides on CAs is a classic example of zinc-binding inhibition. The deprotonated sulfonamide nitrogen directly coordinates with the Zn²⁺ ion at the core of the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for catalysis. This strong interaction forms a stable enzyme-inhibitor complex, effectively blocking the enzyme's catalytic activity.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O/OH⁻ Zn->H2O Catalytic water Inhibitor_bound R-SO₂NH⁻ H2O->Inhibitor_bound Displacement Inhibitor R-SO₂NH⁻ Zn_inhibited Zn²⁺ His1_i His Zn_inhibited->His1_i His2_i His Zn_inhibited->His2_i His3_i His Zn_inhibited->His3_i Zn_inhibited->Inhibitor_bound Coordination bond

Caption: Sulfonamide Inhibition of Carbonic Anhydrase.

Experimental Protocols for Enzyme Kinetic Studies

The following protocols are designed to determine the inhibitory potency (typically expressed as the inhibition constant, Kᵢ) of 4-(Hydroxymethyl)benzenesulfonamide against a model carbonic anhydrase, such as human carbonic anhydrase II (hCA II).

Materials and Reagents
  • Enzyme: Purified human carbonic anhydrase II (hCA II)

  • Inhibitor: 4-(Hydroxymethyl)benzenesulfonamide

  • Substrate: 4-Nitrophenyl acetate (p-NPA)

  • Buffer: Tris-HCl buffer (e.g., 20 mM, pH 7.4)

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor and substrate

  • Instrumentation: UV-Vis spectrophotometer with temperature control, 96-well microplates (for high-throughput screening)

Protocol 1: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that reduces the enzyme's activity by 50%. It is a common measure of inhibitor potency.

Workflow for IC₅₀ Determination

G prep Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) serial_dil Serial Dilution of Inhibitor prep->serial_dil assay_setup Set up Assay Plate (Buffer, Enzyme, Inhibitor) serial_dil->assay_setup pre_inc Pre-incubate Enzyme and Inhibitor assay_setup->pre_inc init_reaction Initiate Reaction with Substrate (p-NPA) pre_inc->init_reaction measure Measure Absorbance Change over Time (at 400 nm) init_reaction->measure calc Calculate Initial Velocities measure->calc plot Plot % Inhibition vs. [Inhibitor] calc->plot ic50 Determine IC₅₀ from the Dose-Response Curve plot->ic50 G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition A1 B1 A1->B1 + Inhibitor C1 A1->C1 No Inhibitor A2 B2 A2->B2 + Inhibitor C2 A2->C2 No Inhibitor A3 B3 A3->B3 + Inhibitor C3 A3->C3 No Inhibitor

Caption: Lineweaver-Burk Plots for Different Inhibition Modes.

  • Calculating Kᵢ:

    • The Kᵢ can be calculated from the Lineweaver-Burk plot data using the appropriate equations for the determined mode of inhibition. For competitive inhibition, Kᵢ can be determined from the change in the apparent Kₘ.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Consistent results across multiple experiments and the clear visual patterns in the Lineweaver-Burk plots provide confidence in the determined kinetic parameters. It is recommended to use a known, well-characterized carbonic anhydrase inhibitor (e.g., acetazolamide) as a positive control to validate the assay setup and procedure. [9]

Conclusion

4-(Hydroxymethyl)benzenesulfonamide serves as an excellent model compound for investigating the kinetics of enzyme inhibition, particularly for the well-studied carbonic anhydrase family. The protocols outlined in this guide provide a robust framework for determining key inhibitory parameters such as IC₅₀ and Kᵢ, and for elucidating the mode of inhibition. By applying these methodologies, researchers can gain valuable insights into the fundamental principles of enzyme-inhibitor interactions, which is essential for the rational design of novel and more effective therapeutic agents.

References

  • Wikipedia. (n.d.). 4-(hydroxymethyl)benzenesulfonate dehydrogenase. Retrieved January 31, 2026, from [Link]

  • Google Patents. (n.d.). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
  • Khan, M., et al. (2018). Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. PLoS One, 13(6), e0199213.
  • SingleCare. (2022, April 11). Carbonic anhydrase inhibitors: Uses, common brands, and safety info. Retrieved January 31, 2026, from [Link]

  • Di Cesare Mannelli, L., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(6), 7844-7857.
  • Hassan, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 14(11), 103413.
  • PubChem. (n.d.). 4-(Hydroxymethyl)benzenesulfonamide. Retrieved January 31, 2026, from [Link]

  • Ghorab, M. M., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 24(18), 3326.
  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. Retrieved January 31, 2026, from [Link]

  • Casini, A., et al. (2002). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 12(15), 1961-1964.
  • Ponticello, G. S., et al. (1993). Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and... Journal of Medicinal Chemistry, 36(16), 2243-2251.
  • Avvaru, B. S., et al. (2012). Kinetic and structural characterization of thermostabilized mutants of human carbonic anhydrase II. Protein Engineering, Design and Selection, 25(8), 431-441.
  • Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434.
  • Asif, M. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
  • Bua, S., et al. (2018). Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. International Journal of Molecular Sciences, 19(11), 3349.
  • Vaškevičienė, I., et al. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. Molecules, 25(10), 2415.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved January 31, 2026, from [Link]

  • Pocker, Y., & Sarkanen, S. (1978). The Enzymic Kinetics of Carbonic Anhydrase from Bovine and Human Erythrocytes. Journal of the American Chemical Society, 100(21), 6539-6547.
  • Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors.
  • Zeebe, R. E., & Wolf-Gladrow, D. A. (2009). The effect of carbonic anhydrase on the kinetics and equilibrium of the oxygen isotope exchange in the CO2-H2O system. Geochimica et Cosmochimica Acta, 73(13), 3811-3825.
  • Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • Miles, C. O., et al. (2018). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Journal of Organic Chemistry, 83(15), 8429-8436.
  • Al-Mansi, A. M., et al. (2025). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Applied Sciences, 15(23), 1-14.
  • University of Washington. (2013). Enzyme Kinetics II. Retrieved January 31, 2026, from [Link]

  • Wanner, J., et al. (2008). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry, 375(1), 47-55.
  • USMLE-Rx. (2018, July 17). Enzyme Kinetics. Retrieved January 31, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-(Hydroxymethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Hydroxymethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 4-(Hydroxymethyl)benzenesulfonamide that influence its solubility?

A1: The solubility of 4-(Hydroxymethyl)benzenesulfonamide is governed by a delicate balance between its hydrophilic and hydrophobic components. The molecule possesses a polar sulfonamide group (-SO₂NH₂) and a hydroxymethyl group (-CH₂OH), both of which can participate in hydrogen bonding with protic solvents like water. However, the benzene ring provides a significant hydrophobic character, which can limit its aqueous solubility.

Q2: I'm observing poor solubility of 4-(Hydroxymethyl)benzenesulfonamide in water at neutral pH. Is this expected?

A2: Yes, this is a common observation. While the hydroxymethyl and sulfonamide groups contribute to water solubility, the nonpolar benzene ring can lead to low solubility in purely aqueous solutions at neutral pH. The sulfonamide group is weakly acidic, and its ionization state, which significantly impacts solubility, is pH-dependent.

Q3: How does pH influence the solubility of this compound?

A3: The sulfonamide group has a pKa value that dictates its ionization. For unsubstituted benzenesulfonamide, the pKa is approximately 10.1[1]. The pKa of 4-(Hydroxymethyl)benzenesulfonamide is predicted to be in a similar range. At pH values significantly below the pKa, the sulfonamide group is predominantly in its neutral, less soluble form. As the pH of the solution approaches and surpasses the pKa, the sulfonamide group deprotonates to form a more soluble anionic species. Therefore, increasing the pH of the aqueous solution can dramatically enhance the solubility of 4-(Hydroxymethyl)benzenesulfonamide.

Q4: Can I use organic solvents to dissolve 4-(Hydroxymethyl)benzenesulfonamide?

A4: Absolutely. Organic solvents, particularly polar aprotic solvents like DMSO and DMF, and polar protic solvents like ethanol and methanol, are often effective in dissolving 4-(Hydroxymethyl)benzenesulfonamide. For instance, the parent compound, benzenesulfonamide, is soluble in methanol at a concentration of 25 mg/mL[2]. The choice of solvent will depend on the requirements of your downstream application.

Q5: Are there any known stability issues I should be aware of when preparing solutions of 4-(Hydroxymethyl)benzenesulfonamide?

A5: 4-(Hydroxymethyl)benzenesulfonamide is generally a stable compound. However, when preparing solutions at high pH to enhance solubility, it is advisable to use the solution promptly or store it under appropriate conditions (e.g., refrigerated) to minimize the potential for base-catalyzed degradation over extended periods.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues.

Problem 1: The compound fails to dissolve in my aqueous buffer (pH 6.0-7.5).
  • Immediate Action:

    • Gentle Heating: Warm the solution to 37-40°C while stirring. The dissolution of many compounds, including sulfonamides, is an endothermic process, and a moderate increase in temperature can improve solubility.

    • Sonication: Use a sonication bath to break down any aggregates and increase the surface area of the solid, facilitating dissolution.

  • If the issue persists, consider the following systematic approaches:

    • pH Adjustment:

      • Rationale: As a weak acid, the solubility of 4-(Hydroxymethyl)benzenesulfonamide is highly dependent on pH. By increasing the pH above its pKa, you can significantly increase the proportion of the more soluble ionized form.

      • Protocol: Prepare a stock solution of a suitable base (e.g., 1 M NaOH). While monitoring the pH, add the base dropwise to your suspension of 4-(Hydroxymethyl)benzenesulfonamide until the compound dissolves. Be mindful of the pH tolerance of your experimental system.

    • Co-solvent System:

      • Rationale: Introducing a water-miscible organic solvent (a co-solvent) can reduce the polarity of the aqueous medium, making it more favorable for dissolving compounds with both polar and nonpolar regions.

      • Common Co-solvents: Ethanol, isopropanol, propylene glycol, and polyethylene glycol (PEG) are frequently used.

      • Protocol: Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to your aqueous buffer and then attempt to dissolve the compound. Gradually increase the co-solvent concentration as needed, keeping in mind the potential for the co-solvent to interfere with your downstream application.

Problem 2: The compound precipitates out of solution when I dilute my organic stock (e.g., DMSO) into an aqueous buffer.
  • Underlying Cause: This is a common phenomenon that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.

  • Mitigation Strategies:

    • Optimize the Dilution Process:

      • Stir Vigorously: Add the organic stock solution dropwise into the vigorously stirring aqueous buffer. This promotes rapid mixing and can help to keep the compound in solution.

      • Lower the Stock Concentration: If possible, prepare a more dilute stock solution in the organic solvent to reduce the localized concentration upon dilution.

    • Incorporate a Surfactant:

      • Rationale: Surfactants form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate the poorly soluble compound, effectively increasing its apparent solubility.

      • Examples: Tween® 20, Tween® 80, or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%).

      • Protocol: Dissolve the surfactant in your aqueous buffer before adding the organic stock solution of 4-(Hydroxymethyl)benzenesulfonamide.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution
  • Weigh the desired amount of 4-(Hydroxymethyl)benzenesulfonamide and add it to the required volume of purified water or your desired buffer.

  • While stirring, measure the initial pH of the suspension.

  • Prepare a 0.1 M or 1 M solution of NaOH.

  • Slowly add the NaOH solution dropwise to the suspension.

  • Monitor the pH continuously. Observe for the dissolution of the solid.

  • Continue adding the base until the compound is fully dissolved. Note the final pH.

  • If necessary, adjust the pH back down to the desired final value using a dilute acid (e.g., 0.1 M HCl), being careful not to go so low as to cause precipitation.

Protocol 2: Screening for an Effective Co-solvent System
  • Prepare a series of vials, each containing the same amount of 4-(Hydroxymethyl)benzenesulfonamide.

  • Create a set of aqueous buffer solutions containing varying percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% ethanol).

  • Add the same volume of each co-solvent/buffer mixture to the corresponding vial of the compound.

  • Agitate all vials under the same conditions (e.g., vortex for 1 minute, then place on a shaker at room temperature for 1 hour).

  • Visually inspect the vials for complete dissolution.

  • For a more quantitative assessment, centrifuge the vials, and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Data Summary and Visualization

Table 1: Physicochemical Properties of 4-(Hydroxymethyl)benzenesulfonamide and Related Compounds

Property4-(Hydroxymethyl)benzenesulfonamideBenzenesulfonamide (Parent Compound)
Molecular Weight 187.22 g/mol 157.19 g/mol
Melting Point 119-120 °C150-152 °C
pKa (Sulfonamide) Predicted ~10~10.1[1]
Aqueous Solubility Low at neutral pH4.3 g/L (16 °C)[1]
Organic Solvent Solubility Soluble in polar organic solventsMethanol: 25 mg/mL[2]

Diagram 1: The Impact of pH on the Solubility of 4-(Hydroxymethyl)benzenesulfonamide

G cluster_pH_Scale pH Scale cluster_Molecule Molecular State Low_pH Low pH (<< pKa) Neutral Neutral Form (Poorly Soluble) Low_pH->Neutral Predominant Species High_pH High pH (>> pKa) Ionized Ionized Form (Highly Soluble) High_pH->Ionized Predominant Species Neutral->Ionized Deprotonation

Caption: pH-dependent equilibrium of 4-(Hydroxymethyl)benzenesulfonamide.

Diagram 2: Troubleshooting Workflow for Solubility Issues

Sources

Technical Support Center: Strategies for Scaling Up 4-(Hydroxymethyl)benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4-(hydroxymethyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and safe synthesis at various scales.

Introduction

4-(Hydroxymethyl)benzenesulfonamide is a key building block in medicinal chemistry, finding applications in the synthesis of various pharmaceutical agents. As the demand for this intermediate grows, robust and scalable synthetic strategies are crucial. This guide focuses on the most common and scalable synthetic routes, highlighting critical process parameters, potential challenges, and solutions to overcome them.

Synthetic Strategies Overview

The synthesis of 4-(hydroxymethyl)benzenesulfonamide can be approached through several routes. However, for scalability, efficiency, and safety, a two-step process is often favored. This involves the preparation of a key intermediate, 4-formylbenzenesulfonamide, followed by its selective reduction to the desired product.

Synthetic_Strategies cluster_0 Route 1: Oxidation of p-Toluenesulfonamide cluster_1 Route 2: Sommelet Reaction p-Toluenesulfonamide p-Toluenesulfonamide Oxidation Oxidation p-Toluenesulfonamide->Oxidation e.g., KMnO4, MnO2 4-Formylbenzenesulfonamide 4-Formylbenzenesulfonamide Oxidation->4-Formylbenzenesulfonamide Reduction Reduction 4-Formylbenzenesulfonamide->Reduction 4-Chloromethylbenzenesulfonyl_chloride 4-Chloromethylbenzenesulfonyl_chloride Ammonolysis Ammonolysis 4-Chloromethylbenzenesulfonyl_chloride->Ammonolysis 4-Chloromethylbenzenesulfonamide 4-Chloromethylbenzenesulfonamide Ammonolysis->4-Chloromethylbenzenesulfonamide Sommelet_Reaction Sommelet_Reaction 4-Chloromethylbenzenesulfonamide->Sommelet_Reaction Hexamethylenetetramine 4-Formylbenzenesulfonamide_2 4-Formylbenzenesulfonamide Sommelet_Reaction->4-Formylbenzenesulfonamide_2 4-Formylbenzenesulfonamide_2->Reduction 4-Hydroxymethylbenzenesulfonamide 4-Hydroxymethylbenzenesulfonamide Reduction->4-Hydroxymethylbenzenesulfonamide e.g., NaBH4 caption Key synthetic routes to 4-(hydroxymethyl)benzenesulfonamide.

Caption: Key synthetic routes to 4-(hydroxymethyl)benzenesulfonamide.

Part 1: Synthesis of 4-Formylbenzenesulfonamide

The synthesis of the aldehyde precursor is a critical first step. Below we address common questions and troubleshooting for its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-formylbenzenesulfonamide on a larger scale?

A1: For large-scale synthesis, two primary routes are considered:

  • Oxidation of p-toluenesulfonamide: This is a direct approach where the methyl group of readily available p-toluenesulfonamide is oxidized to an aldehyde. While conceptually simple, controlling the oxidation to avoid over-oxidation to the carboxylic acid can be challenging on a large scale.[1]

  • Sommelet reaction of 4-chloromethylbenzenesulfonamide: This method involves the reaction of 4-chloromethylbenzenesulfonamide with hexamethylenetetramine followed by hydrolysis. This route often provides good yields and is a practical option for larger batches.[1]

Q2: I am using the oxidation route with potassium permanganate (KMnO₄) and my yields are low with significant amounts of 4-carboxybenzenesulfonamide. How can I improve this?

A2: Over-oxidation is a common issue with strong oxidizing agents like KMnO₄. To mitigate this:

  • Control the stoichiometry: Use a slight excess of p-toluenesulfonamide to ensure the oxidant is consumed.

  • Temperature control: Maintain a low reaction temperature (e.g., 0-10 °C) to reduce the rate of over-oxidation.

  • Slow addition: Add the oxidant portion-wise or as a solution over an extended period to maintain a low concentration of the oxidizing agent in the reaction mixture.

  • Alternative oxidants: Consider milder or more selective oxidizing agents such as manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN), although these may be more expensive for large-scale production.

Q3: What are the safety concerns when preparing 4-chloromethylbenzenesulfonyl chloride as a precursor for the Sommelet route?

A3: The synthesis of 4-chloromethylbenzenesulfonyl chloride typically involves the reaction of benzyl chloride with chlorosulfonic acid. This reaction is highly exothermic and releases large volumes of hydrogen chloride gas.

  • Reagent Handling: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[2] Thionyl chloride, another potential reagent, is also highly reactive and corrosive.[3] Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.

  • Temperature Control: The reaction must be cooled effectively to prevent a runaway reaction. A jacketed reactor with a reliable cooling system is essential for scale-up.

  • Gas Scrubbing: The evolved HCl gas must be safely neutralized using a scrubber system containing an aqueous base (e.g., sodium hydroxide solution).

  • Quenching: The reaction mixture should be quenched carefully by slowly adding it to ice or a cold, non-reactive solvent. Never add water directly to the reaction mixture.

Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Low yield in the oxidation of p-toluenesulfonamide Incomplete reaction or over-oxidation.Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Employ stricter temperature control and slower addition of the oxidant.
Formation of a thick, difficult-to-stir slurry during ammonolysis of 4-chloromethylbenzenesulfonyl chloride High concentration of reactants; precipitation of the product.Use a suitable co-solvent to improve solubility. Ensure vigorous stirring to maintain a mobile slurry.
Inconsistent yields in the Sommelet reaction Incomplete formation of the hexaminium salt; inefficient hydrolysis.Ensure anhydrous conditions for the formation of the hexaminium salt. Optimize the hydrolysis conditions (e.g., acid concentration, temperature, and time).

Part 2: Reduction of 4-Formylbenzenesulfonamide to 4-(Hydroxymethyl)benzenesulfonamide

The selective reduction of the aldehyde group in the presence of the sulfonamide is the final and crucial step. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity and ease of handling compared to more powerful reducing agents.

Frequently Asked Questions (FAQs)

Q4: Why is sodium borohydride the preferred reducing agent for this transformation on a large scale?

A4: Sodium borohydride is favored for several reasons:

  • Selectivity: It selectively reduces aldehydes and ketones in the presence of less reactive functional groups like sulfonamides.

  • Safety: While it reacts with water and alcohols to produce hydrogen gas, it is generally safer and easier to handle on a large scale than lithium aluminum hydride (LiAlH₄).[4]

  • Cost-effectiveness: It is a relatively inexpensive reducing agent.

  • Ease of Work-up: The borate byproducts are typically water-soluble, facilitating purification of the desired alcohol.

Q5: My reduction with NaBH₄ is sluggish. How can I increase the reaction rate?

A5: A sluggish reaction can be due to several factors:

  • Solvent Choice: While NaBH₄ is often used in alcoholic solvents like methanol or ethanol, its solubility can be a limiting factor. Using a co-solvent such as tetrahydrofuran (THF) or N-methyl-2-pyrrolidone (NMP) can enhance the solubility and reactivity of NaBH₄.[5]

  • Temperature: While the reaction is often run at room temperature or below to control exothermicity, a modest increase in temperature (e.g., to 40-50 °C) can increase the reaction rate. However, this must be done with careful monitoring.

  • pH: The stability of NaBH₄ is pH-dependent. A slightly basic medium can stabilize the reagent, while acidic conditions lead to rapid decomposition.

Q6: What are the potential side products in the reduction of 4-formylbenzenesulfonamide?

A6: The primary side reactions to consider are:

  • Unreacted starting material: Incomplete reduction will leave residual 4-formylbenzenesulfonamide.

  • Over-reduction: While unlikely with NaBH₄ under controlled conditions, more potent reducing agents or harsh conditions could potentially reduce the sulfonamide group, though this is not a common issue.

  • Formation of borate esters: The product alcohol can react with borane intermediates to form borate esters. These are typically hydrolyzed during the work-up.

Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Exothermic reaction leading to loss of control Too rapid addition of NaBH₄; insufficient cooling.Add NaBH₄ portion-wise or as a solution at a controlled rate. Ensure the reactor's cooling system is adequate for the scale of the reaction.[6]
Excessive hydrogen gas evolution Reaction with a protic solvent (e.g., water, alcohol); acidic impurities.Add NaBH₄ to the solution of the aldehyde, rather than the other way around. Ensure the reaction is conducted under an inert atmosphere and that the starting materials and solvents are dry if a non-protic solvent system is used.[4]
Product isolation is difficult due to a gelatinous precipitate during work-up Formation of insoluble borate salts.After quenching the reaction, adjust the pH with acid (e.g., dilute HCl) to dissolve the borate salts. Be cautious as this will also accelerate the decomposition of any remaining NaBH₄ and increase hydrogen evolution.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 4-Formylbenzenesulfonamide via Sommelet Reaction

This protocol is intended for experienced chemists and should be adapted and optimized for the specific equipment and scale of operation. A thorough risk assessment is mandatory before proceeding.[1]

Step 1: Ammonolysis of 4-Chloromethylbenzenesulfonyl Chloride

  • In a suitable jacketed reactor equipped with a mechanical stirrer, thermometer, and a gas outlet connected to a scrubber, charge a solution of 4-chloromethylbenzenesulfonyl chloride in a suitable solvent (e.g., toluene or dichloromethane).

  • Cool the solution to 0-5 °C.

  • Slowly add a concentrated aqueous solution of ammonia (e.g., 28-30%) while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Isolate the precipitated 4-chloromethylbenzenesulfonamide by filtration, wash with cold water, and dry under vacuum.

Step 2: Sommelet Reaction

  • In a separate reactor, suspend 4-chloromethylbenzenesulfonamide and hexamethylenetetramine in a suitable solvent (e.g., chloroform or 1,2-dichloroethane).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture and add an aqueous solution of a mineral acid (e.g., 3M HCl).

  • Heat the biphasic mixture to reflux for 1-2 hours to hydrolyze the intermediate.

  • Cool the mixture, separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-formylbenzenesulfonamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Scale-Up Reduction of 4-Formylbenzenesulfonamide

Safety Precaution: This reaction generates hydrogen gas and is exothermic. It must be conducted in a well-ventilated area, away from ignition sources, and with appropriate cooling.

  • In a jacketed reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet/outlet, charge a solution of 4-formylbenzenesulfonamide in a suitable solvent (e.g., methanol, ethanol, or a THF/methanol mixture).

  • Cool the solution to 0-5 °C under a nitrogen atmosphere.

  • In a separate vessel, prepare a solution or a slurry of sodium borohydride in the same solvent.

  • Slowly add the sodium borohydride solution/slurry to the aldehyde solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench the excess NaBH₄ by the careful addition of a weak acid (e.g., acetic acid or dilute HCl) until the pH is neutral and gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain crude 4-(hydroxymethyl)benzenesulfonamide.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for 4-Formylbenzenesulfonamide
Parameter Oxidation of p-Toluenesulfonamide Sommelet Reaction
Starting Material p-Toluenesulfonamide4-Chloromethylbenzenesulfonyl chloride
Key Reagents Oxidizing agent (e.g., KMnO₄, MnO₂)Hexamethylenetetramine, Acid
Typical Yield 50-70%70-85%
Key Challenges Over-oxidation to carboxylic acid, selectivityHandling of corrosive and reactive intermediates
Scale-Up Suitability Moderate; requires precise controlGood; established methodology
Table 2: Recommended Solvents for Recrystallization
Compound Primary Solvent Anti-Solvent Notes
4-Formylbenzenesulfonamide EthanolWaterDissolve in hot ethanol and add water until turbidity persists. Cool slowly.
Ethyl AcetateHexanesGood for removing more polar impurities.
4-(Hydroxymethyl)benzenesulfonamide IsopropanolWaterProvides good crystal morphology and purity.
Water-Can be effective if the crude material is of sufficient purity.

Visualization of Key Processes

Reduction_Troubleshooting start Reduction of 4-Formylbenzenesulfonamide incomplete_reaction Incomplete Reaction? start->incomplete_reaction exotherm Exothermic Reaction? start->exotherm workup_issue Difficult Work-up? start->workup_issue Increase reaction time or temperature Increase reaction time or temperature incomplete_reaction->Increase reaction time or temperature Yes Check NaBH4 quality/quantity Check NaBH4 quality/quantity incomplete_reaction->Check NaBH4 quality/quantity Yes Consider co-solvent (THF, NMP) Consider co-solvent (THF, NMP) incomplete_reaction->Consider co-solvent (THF, NMP) Yes success Successful Reduction incomplete_reaction->success No Slow down NaBH4 addition Slow down NaBH4 addition exotherm->Slow down NaBH4 addition Yes Improve reactor cooling Improve reactor cooling exotherm->Improve reactor cooling Yes exotherm->success No Adjust pH during quench Adjust pH during quench workup_issue->Adjust pH during quench Yes Use a different extraction solvent Use a different extraction solvent workup_issue->Use a different extraction solvent Yes workup_issue->success No caption Troubleshooting workflow for the reduction step.

Caption: Troubleshooting workflow for the reduction step.

Analytical Monitoring

High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction progress and assessing the purity of the final product.

  • Method: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and acetonitrile or methanol is commonly used.

  • Detection: UV detection at a wavelength where both the starting material and product have good absorbance (e.g., around 230-254 nm).

  • Analysis: The disappearance of the starting material peak and the appearance of the product peak are monitored. Impurities can be identified by their retention times and quantified.

References

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (2016, February 28). How to synthesis 4-formylbenzenesulfonamide practically? Retrieved from [Link]

  • Torisawa, Y., Nishi, T., & Minamikawa, J. (2002). Some aspects of NaBH(4) reduction in NMP. Bioorganic & Medicinal Chemistry, 10(8), 2583–2587.
  • PubChem. (n.d.). 4-(Hydroxymethyl)benzenesulfonamide. Retrieved from [Link]

  • The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. Retrieved from [Link]

  • Drexel University. (2013, January 1). Standard Operating Procedures For Thionyl Chloride Waste Handling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447434A - Method for synthesis of p-carboxybenzene sulfonamide through catalytic oxidation.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628552A - New quenching system and application thereof.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Zare, A., et al. (2007). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition. Journal of the Brazilian Chemical Society, 18(7), 1445-1449.
  • IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from [Link]

  • Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]

  • OSU Chemistry. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 4-(Hydroxymethyl)benzenesulfonamide vs. Standard Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Hydroxymethyl)benzenesulfonamide (4-HMBS) is a primary sulfonamide inhibitor of carbonic anhydrase (CA) enzymes. Unlike the clinically ubiquitous acetazolamide (AAZ), 4-HMBS is primarily utilized as a structural probe and reference standard in Structure-Activity Relationship (SAR) studies. Its significance lies in its "tail" moiety—a hydroxymethyl group—which allows researchers to interrogate the hydrophilic/hydrophobic balance of the CA active site channel.

While 4-HMBS exhibits medium potency against the dominant human isoform hCA II (Ki ~100–400 nM), it has demonstrated remarkable potency (Ki < 100 nM) against specific fungal and bacterial


-CAs, making it a critical lead compound for anti-infective drug design.

Mechanistic Profiling & Structural Logic

The "Tail Approach" in CA Inhibition

All primary sulfonamides bind the catalytic zinc ion (


) in the CA active site. The differentiation in potency and selectivity arises from the "tail" of the molecule, which interacts with the amino acid residues lining the active site cavity.
  • Benzenesulfonamide (BSA): The unsubstituted scaffold. Interacts weakly with the hydrophobic pocket; often used as a baseline.

  • 4-HMBS: Introduces a polar hydroxymethyl (

    
    ) group. This moiety acts as a hydrogen bond donor/acceptor, allowing it to interact with hydrophilic residues (or water networks) that purely hydrophobic tails (like toluene derivatives) cannot engage.
    
Pathway Visualization: Mechanism of Inhibition

The following diagram illustrates the competitive inhibition mechanism where 4-HMBS displaces the zinc-bound water molecule/hydroxide ion, preventing the hydration of


.

CA_Inhibition_Mechanism Zn_Site Active Site Zn(II) (His3 Coordination) Native_State Native State: Zn-OH2 / Zn-OH- Zn_Site->Native_State Substrate Substrate: CO2 Native_State->Substrate Catalysis (Hydration) Complex Inhibitor-Enzyme Complex: Zn-N(H)-SO2-R Native_State->Complex Displacement of H2O Inhibitor Inhibitor: 4-HMBS (R-SO2NH2) Inhibitor->Native_State Competitive Binding Tail_Interaction Tail Interaction: -CH2OH forms H-bonds with hydrophilic residues Complex->Tail_Interaction Stabilization

Figure 1: Mechanism of competitive inhibition by sulfonamides. 4-HMBS binds to the Zn(II) ion via the sulfonamide nitrogen, while the hydroxymethyl tail stabilizes the complex through secondary interactions.

Comparative Performance Analysis

The following table contrasts 4-HMBS with key alternatives: the gold standard (Acetazolamide), the baseline scaffold (Benzenesulfonamide), and a tumor-selective inhibitor (SLC-0111).

Table 1: Comparative Inhibition Data (Ki values)
CompoundStructure TypehCA I (Cytosolic)hCA II (Dominant)hCA IX (Tumor)Primary Application
4-HMBS Benzene-sulfonamide + Polar Tail~400–800 nM~100–300 nM ~10–50 nMStructural Probe / Antifungal Lead
Acetazolamide (AAZ) Heterocyclic Sulfonamide~250 nM12 nM 25 nMClinical Standard (Glaucoma/Diuretic)
Benzenesulfonamide Unsubstituted Scaffold~300 nM~200–300 nM>100 nMBaseline Reference
SLC-0111 Ureido-benzenesulfonamide>5000 nM>500 nM45 nM Hypoxic Tumor Targeting (Phase II)

> Note: Ki values are approximate ranges derived from multiple studies (Supuran et al.) as assay conditions (buffer, pH, temperature) can cause variance. Lower Ki indicates higher potency.

Key Insights:
  • Selectivity Profile: 4-HMBS is generally less potent than AAZ against the ubiquitous human isoform hCA II. However, its potency against fungal

    
    -CAs  (e.g., Candida albicans Nce103, Sordaria macrospora CAS2) often rivals or exceeds AAZ, with Ki values frequently reported in the 48–92 nM  range [1, 2].
    
  • Structural Utility: Unlike AAZ, which has a complex heterocyclic thiadiazole ring, 4-HMBS offers a "clean" phenyl ring. This makes it ideal for X-ray crystallography to map the specific contribution of the para-position substituent without steric interference from a bulky heterocyclic core.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To generate the Ki values cited above, the Stopped-Flow CO2 Hydration Assay is the industry standard. This kinetic method measures the physiological reaction rate (


) directly.
Protocol Causality
  • Why Phenol Red? The reaction generates protons (

    
    ). A pH indicator (Phenol Red) is necessary to convert the chemical change into a measurable optical signal (absorbance change at 557 nm).
    
  • Why Stopped-Flow? The turnover number (

    
    ) of hCA II is 
    
    
    
    . Manual mixing is too slow; stopped-flow allows mixing and measurement within milliseconds.
Step-by-Step Methodology
  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM

    
     to maintain constant ionic strength.
    
  • Enzyme Solution: Dilute recombinant hCA II to a final concentration of ~10–20 nM.

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of 4-HMBS (0.1 nM to 10

    
    M) for 15 minutes at room temperature. Rationale: Ensures formation of the E-I complex prior to substrate addition.
    
  • Substrate Preparation: Saturate water with

    
     to generate a stock solution (~33 mM at 25°C).
    
  • Reaction Initiation: Rapidly mix the Enzyme-Inhibitor solution with the

    
     solution in the stopped-flow chamber (1:1 ratio).
    
  • Data Acquisition: Monitor the absorbance decrease at 557 nm over 0.1–1.0 seconds.

  • Calculation: Determine the initial velocity (

    
    ). Fit the data to the Cheng-Prusoff equation to derive the 
    
    
    
    .
Workflow Visualization

StoppedFlow_Protocol Start Start: Reagents Prep Incubation Incubate Enzyme + 4-HMBS (15 min, RT) Start->Incubation CO2_Sat Saturate Water with CO2 Start->CO2_Sat Mixing Rapid Mixing (Stopped-Flow) < 10 ms dead time Incubation->Mixing CO2_Sat->Mixing Detection Monitor Absorbance (557 nm) Phenol Red Indicator Mixing->Detection Analysis Calculate Ki (Cheng-Prusoff) Detection->Analysis

Figure 2: Workflow for the kinetic determination of inhibition constants (Ki).

References

  • Inhibition of fungal

    
    -carbonic anhydrases:  Comparison of 4-HMBS against Sordaria macrospora CAS1 and CAS2.
    Source:
    
  • Fungal CA Target Validation: Evaluation of sulfonamides against Candida albicans Nce103. Source:

  • General CA Inhibition Data: Comprehensive review of benzenesulfonamide derivatives and their Ki values against human isoforms. Source:

  • 4-HMBS Chemical Data: Structure and property summary. Source:

Publish Comparison Guide: Biological Validation of 4-(Hydroxymethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Anchor of Sulfonamide Design

4-(Hydroxymethyl)benzenesulfonamide (4-HMBS) represents a critical "fragment-lead" in the development of Carbonic Anhydrase (CA) inhibitors. Unlike complex clinical agents like Acetazolamide, 4-HMBS serves as a pharmacophore scaffold , offering a pristine sulfonamide zinc-binding group (ZBG) coupled with a reactive hydroxymethyl "tail" handle.

This guide validates the biological activity of 4-HMBS, positioning it not merely as an inhibitor but as a modular template for high-affinity drug design. We compare its performance against industry standards and detail the specific protocols required to validate its kinetic profile.

Comparative Analysis: 4-HMBS vs. Clinical Standards

The biological utility of 4-HMBS is best understood in contrast to the "gold standard" Acetazolamide (high potency, high polarity) and the historical prototype Sulfanilamide (moderate potency).

Performance Matrix: Inhibition Constants ( ) & Properties
Feature4-(Hydroxymethyl)benzenesulfonamide Acetazolamide (Standard) Sulfanilamide (Prototype)
Primary Target Carbonic Anhydrase (Pan-isoform)hCA II, IX, XIIhCA I, II
Potency (hCA II) < 500 nM (Est. 50–200 nM)*~12 nM ~240 nM
Binding Mode Classic Tetrahedral Zn-CoordinationDistorted TetrahedralTetrahedral Zn-Coordination
Selectivity Profile Low (Scaffold for derivatization)Moderate (Isoform promiscuous)Low
Chemical Utility Linker-Ready: -CH₂OH allows ester/ether extensionFixed: Difficult to modify without losing activityLimited: Aniline amine is less versatile
Solubility Moderate (Amphiphilic)Low (Poor aqueous solubility)Moderate

*Note: Potency values for 4-HMBS are derived from comparative fungal CA studies (Nce103) and SAR interpolation of benzenesulfonamide derivatives.

Key Technical Insight

While Acetazolamide is a superior standalone drug, 4-HMBS is the superior starting point for medicinal chemistry . Its hydroxymethyl group projects towards the "hydrophobic half" of the CA active site, allowing researchers to append bulky tails (e.g., via etherification) to achieve isoform selectivity (e.g., targeting tumor-associated hCA IX) without disrupting the zinc-binding event.

Mechanism of Action: The Zinc-Binding Paradigm

To validate 4-HMBS, one must confirm its specific interaction within the enzyme active site. The mechanism relies on the "Tail Approach" theory of CA inhibition.

Structural Logic
  • Anchor (The Head): The sulfonamide moiety (

    
    ) exists as a mono-anion (
    
    
    
    ) at physiological pH. It coordinates directly to the catalytic Zinc ion (
    
    
    ) in the active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
  • Stabilizer (The H-Bond): The sulfonamide oxygen accepts a hydrogen bond from the backbone NH of Thr199 , locking the inhibitor in a rigid orientation.

  • The Handle (The Tail): The hydroxymethyl group (

    
    ) extends into the middle of the active site cavity. In 4-HMBS, this group interacts with solvent water networks, but in derivatives, it serves as the attachment point for hydrophobic tails that engage residues like Phe131  or Leu198 .
    

BindingMechanism cluster_site CA Active Site Zn Catalytic Zinc (Zn2+) Inhibitor 4-HMBS (Inhibitor) Inhibitor->Zn Coordination (Sulfonamide N) Water Displaced H2O/OH- Inhibitor->Water Displaces Thr199 Thr199 (Gatekeeper Residue) Thr199->Inhibitor H-Bond (Orientation) Glu106 Glu106 (H-Bond Network) Glu106->Thr199 H-Bond (Stabilization)

Caption: Molecular interaction map showing the displacement of the catalytic water molecule by 4-HMBS and the critical stabilizing hydrogen bond with Thr199.

Experimental Validation Protocols

Protocol A: Stopped-Flow Kinetic Assay (The Gold Standard)

Objective: Determine the Inhibition Constant (


) of 4-HMBS against hCA II.

Reagents:

  • Enzyme: Recombinant hCA II (Concentration: ~10–20 nM final).

  • Substrate:

    
     saturated water (1.7 to 17 mM final).
    
  • Buffer: 20 mM HEPES, pH 7.5, 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: Phenol Red (0.2 mM) – monitors the pH drop caused by

    
     production.
    

Workflow:

  • Preparation:

    • Prepare a stock solution of 4-HMBS (10 mM) in DMSO.[1]

    • Perform serial dilutions (10 nM to 10 µM) in assay buffer.

    • Critical Step: Pre-incubate enzyme and inhibitor for 15 minutes at room temperature.[2][3][4] This ensures the formation of the E-I complex, preventing non-steady-state errors.

  • Execution (Stopped-Flow):

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.

    • Syringe B:

      
       saturated water.
      
    • Rapidly mix A and B (< 10 ms dead time) and monitor absorbance decay at 557 nm (Phenol Red isosbestic point shift).

  • Data Analysis:

    • Measure initial velocity (

      
      ) for the uncatalyzed reaction (buffer only) and subtract from enzyme rates.
      
    • Fit data to the Cheng-Prusoff Equation (for competitive inhibition):

      
      
      
    • Validation Criteria: The

      
       for Acetazolamide (control) must fall between 8–15 nM for the assay to be valid.
      
Protocol B: X-Ray Crystallography Validation (Structural Proof)

Objective: Confirm the binding pose and lack of steric clash for the hydroxymethyl group.

Workflow Visualization:

CrystallographyWorkflow Step1 Protein Prep (hCA II, >10 mg/mL) Step2 Co-Crystallization (Hanging Drop) Step1->Step2 Precipitant Step3 Soaking (Add 4-HMBS) Step2->Step3 Ligand Excess Step4 Diffraction (Synchrotron) Step3->Step4 Cryo-cooling Step5 Refinement (PDB Validation) Step4->Step5 < 2.0 Å Res

Caption: Structural biology workflow for validating the ligand binding mode of 4-HMBS within the hCA II active site.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019).[1] Sulfonamide inhibition studies of the β-class carbonic anhydrase CAS3 from the filamentous ascomycete Sordaria macrospora. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with 4-hydroxymethylbenzenesulfonamide derivatives. Proceedings of the National Academy of Sciences. Link

  • Leaf, D. E., & Goldfarb, D. S. (2007).[5][6] Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness. Journal of Applied Physiology. Link

  • PubChem. (2025).[7][8] 4-(Hydroxymethyl)benzenesulfonamide Compound Summary. National Library of Medicine. Link

Sources

Bridging the Gap: A Comparative Guide to In-Silico and In-Vitro Evaluation of 4-(Hydroxymethyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synergy between computational prediction and empirical validation is paramount. This guide provides an in-depth comparative analysis of in-silico and in-vitro methodologies, using 4-(Hydroxymethyl)benzenesulfonamide as a case study. Benzenesulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes implicated in a range of diseases including glaucoma, epilepsy, and cancer.[1][2]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, thereby providing a self-validating framework for investigation. We will explore how computational docking can forecast the molecular interactions of 4-(Hydroxymethyl)benzenesulfonamide within the active site of a key CA isoform and then detail the precise in-vitro enzyme inhibition assay required to validate this prediction experimentally.

Part 1: The Predictive Power of In-Silico Analysis

Computational, or in-silico, modeling serves as a powerful initial screening tool. It allows for the rapid, cost-effective prediction of a molecule's potential biological activity by simulating its interaction with a protein target. For 4-(Hydroxymethyl)benzenesulfonamide, we focus on molecular docking with human Carbonic Anhydrase II (hCA II), a well-characterized and ubiquitously expressed isoform that serves as a benchmark for inhibitor studies.[3]

The core objective is to predict the binding affinity (docking score) and identify the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex. A strong predicted affinity suggests that the compound is a promising candidate for experimental validation.

Experimental Protocol: In-Silico Molecular Docking

This protocol outlines a generalized workflow for performing molecular docking using widely available software (e.g., AutoDock Vina, Schrödinger's Glide).[4]

  • Ligand Preparation:

    • The 3D structure of 4-(Hydroxymethyl)benzenesulfonamide is generated from its SMILES string (C1=CC(=CC=C1CO)S(=O)(=O)N), obtained from PubChem.[5]

    • The structure is then energetically minimized using a suitable force field (e.g., MMFF94) to achieve its most stable conformation. This step is critical as it ensures the ligand's geometry is realistic before docking.

  • Receptor Preparation:

    • The 3D crystallographic structure of the target protein, hCA II, is obtained from the Protein Data Bank (PDB). For this guide, we will reference PDB ID: 5LJT.[4]

    • The protein structure is prepared by removing all non-essential molecules, including water and co-crystallized ligands.

    • Hydrogen atoms are added to the protein, and its structure is energy-minimized to relax any steric clashes, ensuring a more accurate representation of the enzyme's native state.

  • Docking Simulation:

    • The active site, or binding pocket, of hCA II is defined. This is typically determined by the location of the zinc ion and the surrounding amino acid residues, often guided by a co-crystallized inhibitor in the reference PDB file.

    • The docking algorithm is executed. It systematically samples numerous orientations and conformations of the ligand within the defined active site.

    • Each pose is evaluated using a scoring function, which estimates the binding free energy. The pose with the most favorable (lowest) score is selected as the most likely binding mode.[6]

  • Analysis of Results:

    • Docking Score: The primary quantitative output, expressed in kcal/mol, represents the predicted binding affinity. A more negative value indicates a stronger predicted interaction.

    • Interaction Analysis: The top-scoring pose is visualized to identify key interactions. For benzenesulfonamides, the critical interaction is the coordination of the sulfonamide group (-SO₂NH₂) with the catalytic Zn²⁺ ion in the active site. Other important interactions include hydrogen bonds and van der Waals contacts with residues like Gln92, Val121, Phe131, Leu198, and Thr200.[1]

Visualization of In-Silico Workflow

cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Ligand 1. Ligand Preparation (4-Hydroxymethylbenzenesulfonamide) Docking 3. Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Receptor 2. Receptor Preparation (hCA II - PDB: 5LJT) Receptor->Docking Score 4a. Analyze Docking Score (Binding Affinity in kcal/mol) Docking->Score Interactions 4b. Analyze Binding Interactions (H-bonds, Zn²⁺ Coordination) Docking->Interactions

Caption: Workflow for the in-silico molecular docking process.

Part 2: Empirical Validation with In-Vitro Assays

While in-silico results provide a strong hypothesis, they remain predictive. In-vitro experimentation is the essential next step to empirically measure the biological activity of 4-(Hydroxymethyl)benzenesulfonamide and validate the computational findings. An enzyme inhibition assay is the gold standard for this purpose.

The objective is to determine the concentration of the compound required to inhibit 50% of hCA II's enzymatic activity, a value known as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value signifies a more potent inhibitor.

Experimental Protocol: hCA II Esterase Activity Inhibition Assay

This protocol is based on the well-established method of measuring the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product, p-nitrophenol.

  • Reagent Preparation:

    • Enzyme Solution: A stock solution of purified human Carbonic Anhydrase II (hCA II) is prepared in buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Substrate Solution: A stock solution of p-nitrophenyl acetate (p-NPA) is prepared in a water-miscible organic solvent like acetonitrile.

    • Inhibitor Solution: A stock solution of 4-(Hydroxymethyl)benzenesulfonamide is prepared in DMSO. Serial dilutions are then made to test a range of concentrations.

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add a small volume of the inhibitor solution (or DMSO for the control wells) to achieve the desired final concentrations.

    • Add the hCA II enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the 96-well plate into a spectrophotometer or plate reader.

    • Measure the increase in absorbance at 400 nm over time. This corresponds to the formation of the yellow p-nitrophenolate anion. The rate of this increase is proportional to the enzyme's activity.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

    • Determine the percentage of enzyme inhibition for each concentration relative to the control (DMSO only) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualization of In-Vitro Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) Mix 2. Mix Reagents in Plate (Buffer + Inhibitor + Enzyme) Reagents->Mix Incubate 3. Pre-incubate Mix->Incubate Start 4. Add Substrate (p-NPA) Incubate->Start Measure 5. Measure Absorbance (400nm) Start->Measure Calculate 6. Calculate % Inhibition Measure->Calculate IC50 7. Determine IC₅₀ Value Calculate->IC50

Caption: Workflow for the in-vitro enzyme inhibition assay.

Part 3: Comparative Analysis and Discussion

The true scientific insight emerges when we compare the predictive in-silico data with the empirical in-vitro results. This comparison validates the computational model and provides a deeper understanding of the compound's mechanism of action.

Data Summary: In-Silico vs. In-Vitro Results
ParameterIn-Silico (Prediction)In-Vitro (Experimental)
Methodology Molecular DockingEnzyme Inhibition Assay
Target hCA II (PDB: 5LJT)Purified hCA II
Key Output Binding Affinity (kcal/mol)IC₅₀ (µM or nM)
Hypothetical Result -7.2 kcal/mol2.5 µM
Predicted Interactions Coordination of sulfonamide with Zn²⁺; H-bond with Thr200N/A (Inferred from activity)

Note: The hypothetical results are representative values for a moderately potent benzenesulfonamide inhibitor.

Discussion: Synthesizing the Data

A strong correlation between a favorable docking score (e.g., <-6.0 kcal/mol) and a low micromolar or nanomolar IC₅₀ value supports the validity of the in-silico model. The docking results provide a structural hypothesis for the observed activity: the predicted coordination of the sulfonamide group with the active site zinc ion is the classic mechanism for CA inhibition by this class of compounds.[1] The additional hydrogen bonds and hydrophobic interactions predicted by the model help explain the compound's specific affinity and orientation within the binding pocket.

Discrepancies can and do occur. A compound might show a good docking score but weak in-vitro activity. This could be due to several factors:

  • Limitations of Scoring Functions: The algorithms used to estimate binding energy are approximations.

  • Protein Flexibility: Standard docking often treats the protein as a rigid structure, whereas in reality, it is flexible.

  • Solvation Effects: The role of water molecules in the binding event is complex and not always perfectly modeled.

Conversely, strong in-vitro activity despite a poor docking score may suggest an alternative binding mode or mechanism of action not captured by the simulation. In either case, discrepancies are not failures but opportunities for further investigation, guiding the refinement of computational models and experimental design.

The Synergy of Predictive and Experimental Science

insilico In-Silico Prediction (Good Docking Score) interactions Hypothesized Interactions (e.g., Zn²⁺ Binding) insilico->interactions Suggests invitro In-Vitro Validation (Low IC₅₀ Value) interactions->invitro Guides activity Confirmed Biological Activity & Mechanistic Insight invitro->activity Confirms

Caption: The logical flow from in-silico prediction to in-vitro validation.

Conclusion

The integrated analysis of 4-(Hydroxymethyl)benzenesulfonamide demonstrates the profound synergy between in-silico and in-vitro techniques. Molecular docking provides a rapid, structurally-grounded hypothesis of biological potential, which is then rigorously tested and quantified through enzymatic assays. This dual approach not only enhances the efficiency of the drug discovery pipeline but also deepens our fundamental understanding of molecular recognition. By bridging the gap between prediction and reality, researchers can more effectively design and optimize novel therapeutic agents.

References

  • BenchChem. (n.d.). In silico docking studies of Methyl 4-benzenesulfonamidobenzoate with biological targets.
  • McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 1-10. Available from: [Link]

  • Eswaramoorthy, R., Hailekiros, H., Kedir, F., & Endale, M. (2021). In silico Molecular Docking, DFT Analysis and ADMET Studies of Carbazole Alkaloid and Coumarins from Roots of Clausena anisata: A Potent Inhibitor for Quorum Sensing. International Journal of Nanomedicine, 16, 935-953. Available from: [Link]

  • ResearchGate. (2025). Enzyme Inhibition and Antioxidant Potential of New Synthesized Sulfonamides; Synthesis, Single Crystal and Molecular Docking. Request PDF. Available from: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 966458. Available from: [Link]

  • Baranauskiene, L., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from a relevant scientific journal source.
  • Scientific Reports. (n.d.). 4- benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions.
  • Wikipedia. (n.d.). 4-(hydroxymethyl)benzenesulfonate dehydrogenase. Retrieved from [Link]

  • Avram, S., et al. (2022). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Molecules, 27(19), 6529. Available from: [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10081162, 4-(Hydroxymethyl)benzenesulfonamide. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27367-27382. Available from: [Link]

Sources

QSAR & Mechanistic Profiling of Benzenesulfonamide Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzenesulfonamide scaffold remains the "gold standard" pharmacophore for Carbonic Anhydrase (CA) inhibition, primarily due to its ability to coordinate directly with the catalytic Zinc(II) ion. However, the ubiquity of CA isoforms (hCA I–XV) necessitates rigorous Quantitative Structure-Activity Relationship (QSAR) modeling to achieve selectivity—specifically targeting tumor-associated isoforms (hCA IX/XII) while sparing housekeeping ones (hCA I/II).

This guide objectively compares the benzenesulfonamide scaffold against its primary mechanistic alternative (coumarins), details the "Tail Approach" for QSAR optimization, and provides a self-validating experimental protocol for kinetic assessment.

Part 1: Comparative Analysis – The Zinc Binder vs. The Occluder

To design effective inhibitors, one must distinguish between the classical sulfonamide mechanism and the alternative "suicide inhibition" mechanism found in coumarins.

Mechanistic Divergence
FeatureBenzenesulfonamides (Classic)Coumarins (Alternative)
Primary Mechanism Zinc Coordination: The deprotonated sulfonamide nitrogen (

) binds directly to the Zn(II) ion in the active site, displacing the catalytic water molecule/hydroxide ion.
Active Site Occlusion: Acts as a prodrug (suicide inhibitor). The lactam ring is hydrolyzed by the CA esterase activity to form 2-hydroxycinnamic acid, which binds at the entrance of the active site, blocking substrate entry.[1]
Binding Site Deep active site (Zinc ion).Active site entrance (Hydrophobic/Hydrophilic clefts).
Selectivity Potential Moderate to High: Requires the "Tail Approach" (appending bulky groups) to interact with isoform-specific residues near the active site entrance.Very High: The hydrolysis rate and subsequent binding are highly dependent on the specific active site architecture of the isoform (e.g., hCA IX/XII).
Kinetics Competitive inhibition (typically).Time-dependent inhibition.
Performance Benchmark (Experimental Data)

The following data compares a standard benzenesulfonamide (Acetazolamide - AAZ) against optimized benzenesulfonamide derivatives and coumarin-based alternatives.

Table 1: Comparative Inhibition Constants (


) against Human CA Isoforms 
Compound ClassRepresentative StructurehCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity Profile
Standard Control Acetazolamide (AAZ) ~250~12~25~6Pan-inhibitor (Low Selectivity)
Optimized Sulfonamide 4-substituted-benzenesulfonamide (Ureido tail)3451.24.53.8High potency, moderate selectivity.
Coumarin 6-substituted coumarin>10,000>10,0009.1 7.2 Extreme Selectivity (Tumor isoforms only).
Hybrid Coumarinyl-sulfonamide739.155128Mixed profile; retains Zn binding but alters selectivity via tail.

Data synthesized from Supuran et al. and recent 2024/2025 literature reviews [1, 2, 5].

Part 2: QSAR Modeling Strategy

When performing QSAR on benzenesulfonamides, standard electronic descriptors (Hammett


) are insufficient because the zinc-binding strength is relatively constant across the class. The variance in activity comes from the "Tail" —the substituent attached to the benzene ring.
The "Tail Approach" in QSAR

To optimize selectivity, your QSAR model must account for the interaction of the "tail" with the hydrophobic and hydrophilic halves of the enzyme's active site cleft.

  • Key Descriptors for Selection:

    • Steric Fields (Sterimol): Critical for determining if the tail fits the narrow cleft of hCA IX versus the wider cleft of hCA II.

    • Lipophilicity (LogP/ClogP): Correlates with transport and hydrophobic pocket interaction.

    • Topological Indices: For 2D QSAR, use Balaban or Randić indices to capture branching.

    • 3D Fields (CoMFA/CoMSIA): The industry standard for this scaffold. You must align molecules based on the rigid

      
       pharmacophore.
      
Computational Workflow (DOT Diagram)

The following diagram outlines the validated workflow for 3D-QSAR studies on this scaffold, emphasizing the critical alignment step.

QSAR_Workflow Data_Curation 1. Dataset Curation (n > 20 compounds) Log(1/Ki) normalization Conf_Search 2. Conformational Analysis (Identify Global Minima) Data_Curation->Conf_Search Alignment 3. Pharmacophore Alignment (Anchor: SO2NH- Zn binding motif) Conf_Search->Alignment Critical Step Field_Calc 4. Field Calculation (CoMFA: Steric/Electrostatic) (CoMSIA: +Hydrophobic/H-Bond) Alignment->Field_Calc PLS 5. PLS Regression (Leave-One-Out Cross Validation) Field_Calc->PLS Validation 6. Model Validation (q² > 0.5, r² > 0.8) External Test Set Prediction PLS->Validation Validation->Data_Curation Refine & Retrain

Figure 1: Standardized 3D-QSAR workflow for benzenesulfonamides. Note the critical alignment phase centered on the zinc-binding moiety.

Part 3: Experimental Validation Protocol

A QSAR model is only as good as the biological data feeding it. The Stopped-Flow CO₂ Hydration Assay is the field-proven standard for measuring CA inhibition kinetics (


). It is superior to esterase assays (4-NPA hydrolysis) because it measures the physiological reaction.
Protocol: Stopped-Flow CO₂ Hydration Assay

Objective: Determine the inhibition constant (


) of sulfonamides against hCA isoforms.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

  • Substrate: CO₂ saturated water.

  • Indicator: 0.2 mM Phenol Red (absorbance max ~557 nm).

  • Enzyme: Recombinant hCA (I, II, IX, or XII) concentration ~5–10 nM.

Step-by-Step Methodology:

  • Preparation of Inhibitor Stock:

    • Dissolve benzenesulfonamide derivatives in DMSO (keep final DMSO concentration < 1% in assay to avoid enzyme denaturation).

    • Prepare serial dilutions (typically 0.1 nM to 100 nM range).

  • Incubation (Pre-Equilibrium):

    • Mix Enzyme solution + Inhibitor solution.

    • Critical Step: Incubate for 15 minutes at Room Temperature. Why? Sulfonamides are slow-binding inhibitors; failure to incubate leads to underestimation of potency (

      
      ).
      
  • The Reaction (Stopped-Flow):

    • Load Syringe A : Enzyme-Inhibitor complex + Indicator in HEPES buffer.

    • Load Syringe B : CO₂-saturated water (Substrate).

    • Rapidly mix (1:1 ratio) in the stopped-flow chamber.

  • Data Acquisition:

    • Monitor the decrease in absorbance of Phenol Red (indicating acidification as CO₂

      
       HCO₃⁻ + H⁺) over 0.1–1.0 seconds.
      
    • Calculate the initial velocity (

      
      ) of the catalyzed reaction.
      
  • Calculation:

    • Fit data to the Cheng-Prusoff equation (for competitive inhibitors):

      
      
      
    • Note: For hCA,

      
       (CO₂ conc) is usually ~1.7 mM, and 
      
      
      
      is ~10 mM.

Part 4: Mechanistic Visualization

Understanding where your inhibitor binds is essential for interpreting QSAR steric maps.

Mechanism_Comparison cluster_Sulfonamide Benzenesulfonamide Binding cluster_Coumarin Coumarin Binding (Suicide) Zn Zinc Ion (Zn++) Sulf Sulfonamide Head Binds Zn++ directly Sulf->Zn Coordination Tail Hydrophobic Tail Interacts with Selectivity Pocket Sulf->Tail Coum Coumarin Scaffold Hydrolyzed by CA Prod Cinnamic Acid Deriv. Occludes Entrance Coum->Prod Esterase Activity Prod->Zn No Interaction

Figure 2: Mechanistic distinction. Sulfonamides (Blue) coordinate the catalytic Zinc. Coumarins (Green) are hydrolyzed to form an occlusion plug, bypassing the Zinc.

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3][4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Maresca, A., et al. (2010).[2] Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins. Journal of Medicinal Chemistry, 53(1), 335-344.[3] Link

  • Verma, R. P., & Hansch, C. (2009). Carbonic anhydrases: QSAR and modeling of inhibition. Chemical Reviews, 109(6), 213-235. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link

Sources

Comparative Efficacy Guide: 4-(Hydroxymethyl)benzenesulfonamide vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Hydroxymethyl)benzenesulfonamide (4-HMBS) is a primary sulfonamide characterized by a benzene scaffold substituted with a hydroxymethyl group at the para position. While not a frontline clinical therapeutic like Acetazolamide (AZA) or Methazolamide (MZA) , 4-HMBS serves as a critical structural probe and fragment lead in medicinal chemistry. Its efficacy lies in its ability to inhibit Carbonic Anhydrase (CA) isoforms with moderate potency (sub-micromolar


), offering a distinct profile from the high-affinity heterocyclic sulfonamides.

This guide objectively compares 4-HMBS against clinical standards, highlighting its utility in defining the "tail" requirements for isoform selectivity—particularly in fungal and bacterial CA panels where it has demonstrated surprising efficacy (


 < 100 nM).

Mechanistic Profile & Structural Logic[1][2]

The Zinc-Binding Warhead

Like all classical sulfonamides, 4-HMBS functions as a Zinc-Binder . The sulfonamide moiety (


) exists as an anion (

) at physiological pH, coordinating directly to the Zn(II) ion in the CA active site. This displaces the zinc-bound water molecule/hydroxide ion, thereby blocking the catalytic hydration of

.
The "Tail" Effect

The efficacy gap between 4-HMBS and Acetazolamide is driven by the "tail" (the scaffold attached to the sulfonamide):

  • Acetazolamide (Heterocyclic): The thiadiazole ring forms specific hydrogen bonds (e.g., with Thr199, Glu106) and hydrophobic contacts that tighten binding to the low nanomolar range.

  • 4-HMBS (Benzenoid): The benzene ring fills the hydrophobic pocket, but the hydroxymethyl group (

    
    ) introduces a polar "head" that alters solvation and steric fit. This makes 4-HMBS a "moderate" inhibitor for human isoforms (hCA I/II) but a highly effective probe  for fungal isoforms (e.g., Sordaria macrospora CAS2), where the active site topology favors different steric bulk.
    
Mechanism Diagram

CA_Inhibition_Mechanism cluster_tail Tail Interaction (Selectivity Filter) Zn Active Site Zn(II) Complex Enzyme-Inhibitor Adduct (Tetrahedral Geometry) Zn->Complex Stabilization via Hydrophobic Pocket Catalysis Catalytic Hydration (HCO3- + H+) Zn->Catalysis Rapid Turnover Substrate CO2 + H2O Substrate->Zn Native Binding Inhibitor 4-HMBS (Anionic Form) Inhibitor->Zn Competitive Displacement (Coordination to Zn) Complex->Catalysis BLOCKS Hydrophobic Hydrophobic Pocket (Phe131, Val121) Hydrophobic->Complex Van der Waals Contacts

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by 4-HMBS. The sulfonamide coordinates the Zinc ion, while the benzene tail engages the hydrophobic pocket.

Comparative Efficacy Data

The following data aggregates experimental inhibition constants (


) from stopped-flow CO2 hydration assays.
Table 1: Inhibition Constants ( ) Comparison[5]
Target Isoform4-HMBS (Test Compound)Acetazolamide (Standard)Efficacy Interpretation
hCA II (Human Cytosolic) ~200 - 500 nM *12 nM Moderate. 4-HMBS is ~20-40x less potent than AZA due to lack of specific H-bond networks provided by the thiadiazole ring.
hCA I (Human Cytosolic) > 1,000 nM 250 nM Weak. Significant loss of potency; indicates 4-HMBS is not hCA I selective.
CAS2 (Fungal - S. macrospora) 48 - 92 nM [1]~140 nM Superior/Equivalent. 4-HMBS outperforms or matches AZA, making it a key lead for antifungal design.
Nce103 (Fungal - C. albicans) < 500 nM [2]~130 nM Competitive. Demonstrates that benzenesulfonamide scaffolds are viable antifungal warheads.

*Note: Values for hCA II are estimated based on structural analogs (e.g., sulfanilamide, toluene-sulfonamide) and general benzenesulfonamide profiles [3].

Key Findings:
  • Selectivity Shift: While Acetazolamide is a "pan-inhibitor" with high affinity for human isoforms, 4-HMBS shows a flatter profile, with surprising potency against fungal

    
    -CAs  (CAS2).
    
  • Structural Probe Utility: The hydroxymethyl group reduces affinity for hCA I significantly compared to hCA II, making 4-HMBS a useful tool for differentiating isoform active site volumes.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To validate the efficacy of 4-HMBS, the standard Stopped-Flow Assay is required. This method measures the rate of catalysis in the presence of the inhibitor.

Reagents & Setup
  • Buffer: 20 mM HEPES (pH 7.5) for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -CAs; TRIS (pH 8.3) for 
    
    
    
    -CAs.[1][2]
  • Indicator: Phenol Red (0.2 mM).

  • Substrate:

    
    -saturated water (1.7 to 17 mM final conc).
    
  • Instrument: Applied Photophysics SX.18Mv-R or equivalent.

Step-by-Step Workflow
  • Pre-Incubation:

    • Mix purified CA enzyme (approx. 5–10 nM) with 4-HMBS (serial dilutions: 0.1 nM to 10

      
      M).
      
    • Incubate for 15 minutes at room temperature to allow formation of the Enzyme-Inhibitor (E-I) complex.

  • Reaction Initiation:

    • Rapidly mix the E-I solution with the

      
       substrate solution in the stopped-flow chamber.
      
  • Data Acquisition:

    • Monitor the absorbance change of Phenol Red at 557 nm over a 10–100 second window.

    • The acidification (production of

      
      ) causes a color change (Yellow 
      
      
      
      Red transition reversed).
  • Calculation:

    • Determine initial velocity (

      
      ) from the linear portion of the trace.
      
    • Calculate

      
       using non-linear regression (log(inhibitor) vs. response).
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
Protocol Visualization

Experimental_Workflow Step1 1. Pre-Incubation (Enzyme + 4-HMBS) 15 min @ 25°C Step2 2. Rapid Mixing (Stopped-Flow) with CO2 Substrate Step1->Step2 Load Syringes Step3 3. Detection (Absorbance @ 557nm) Phenol Red Indicator Step2->Step3 Reaction < 10s Step4 4. Analysis Cheng-Prusoff Eq. Calculate Ki Step3->Step4 Raw Kinetic Data

Figure 2: Workflow for determining inhibition constants (


) using Stopped-Flow Spectrophotometry.

Therapeutic & Research Applications

While Acetazolamide is the drug of choice for Glaucoma and Acute Mountain Sickness (AMS), 4-HMBS occupies a specific niche in Anti-Infective Research :

  • Antifungal Target Validation: The high potency of 4-HMBS against Sordaria and Candida CAs (see Table 1) suggests that the benzenesulfonamide scaffold is a better starting point for designing antifungal agents than the thiadiazole scaffold of Acetazolamide, which often suffers from off-target human toxicity.

  • Fragment-Based Drug Design (FBDD): 4-HMBS represents a "polar tail" fragment. Researchers use it to test if adding a hydrogen-bond donor (the -OH group) to the benzene ring improves water solubility without sacrificing too much affinity compared to the hydrophobic toluene-sulfonamide.

References

  • Sulfonamide inhibition studies of two

    
    -carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. 
    Source: PubMed Central / NIH
    URL:[Link]
    
  • Inhibition and homology modeling studies of the fungal

    
    -carbonic anhydrase from Candida albicans with sulfonamides. 
    Source: ResearchGate / Bioorganic & Medicinal Chemistry
    URL:[Link]
    
  • Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Source: PubMed / NIH URL:[Link]

  • PubChem Compound Summary: 4-(Hydroxymethyl)benzenesulfonamide. Source: PubChem URL:[Link]

Sources

Comparative In Silico Profiling of Benzenesulfonamide Derivatives: Targeting hCA Isoform Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzenesulfonamides constitute the primary scaffold for Carbonic Anhydrase (CA) inhibition, a therapeutic mechanism critical for glaucoma (hCA II), epilepsy, and hypoxic tumor progression (hCA IX/XII). However, the high active-site homology between the ubiquitous cytosolic hCA II and the tumor-associated transmembrane hCA IX presents a significant drug design challenge.

This guide provides a comparative technical framework for evaluating benzenesulfonamide derivatives using molecular docking. Unlike generic protocols, this analysis focuses on the "Tail Approach" —exploiting the variable hydrophilic/hydrophobic regions at the active site entrance to achieve isoform selectivity. We compare the in silico performance of classical inhibitors against novel derivatives, supported by validated protocols and mechanistic insights.

Part 1: The Target Landscape & Mechanistic Logic

The "Zinc Trap" Mechanism

The efficacy of any benzenesulfonamide derivative hinges on its ability to coordinate with the catalytic Zinc ion (


) within the CA active site.
  • Primary Interaction: The sulfonamide moiety (

    
    ) acts as a Zinc Binding Group (ZBG).[1][2] At physiological pH, the sulfonamide is deprotonated (
    
    
    
    ), displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
  • Selectivity Filter: While the

    
     coordination is conserved across isoforms, the "Selectivity Pocket" (residues ~10-15 Å from the metal) varies. hCA II has a hydrophilic entrance, whereas hCA IX contains specific hydrophobic patches.
    
Visualization: The Inhibition Pathway

The following diagram illustrates the interference mechanism and the critical selectivity checkpoints.

CA_Inhibition_Mechanism Zn Active Site Zn2+ Catalysis Catalytic Hydration (HCO3- + H+) Zn->Catalysis Substrate CO2 + H2O Substrate->Zn Native Binding Inhibitor Benzenesulfonamide Derivative Deprot Ionization (pKa ~7-9) R-SO2NH- Inhibitor->Deprot Physiological pH Selectivity Tail Interaction (Selectivity Pocket) Inhibitor->Selectivity Tail Approach Coordination Zn2+ Coordination (Displacement of H2O) Deprot->Coordination High Affinity Coordination->Zn Blocks Selectivity->Coordination Stabilizes Complex

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition.[1][3][4] The sulfonamide anion coordinates the Zinc, while the "tail" determines isoform specificity.

Part 2: Comparative Docking Protocol (Self-Validating)

To generate reliable data, the docking protocol must account for the specific electronic state of sulfonamides. A standard "protonated" docking will yield false negatives.

Ligand Preparation (The Critical Variable)
  • Protocol: Generate 3D conformers.

  • Crucial Step: Manually or algorithmically set the sulfonamide nitrogen to a deprotonated state (

    
    ) if the software does not automatically handle metal coordination logic.
    
  • Reasoning: The neutral form (

    
    ) has significantly lower affinity for the 
    
    
    
    cation. Docking the neutral form often results in inverted binding poses (oxygen coordinating Zn instead of nitrogen).
Receptor Grid Generation
  • Target A (Off-Target): hCA II (PDB: 3HS4 or 1G5S). High resolution (< 1.5 Å) is essential.

  • Target B (On-Target): hCA IX (PDB: 3IAI or 5FL4). Note: 3IAI is a mimic; 5FL4 is the actual catalytic domain.

  • Grid Box: Center on the native ligand's Zinc-coordinating nitrogen. Dimensions:

    
     Å to accommodate bulky "tails."
    
Validation Metric (RMSD)

Before screening new derivatives, you must re-dock the co-crystallized ligand (e.g., Acetazolamide).

  • Success Criteria: Root Mean Square Deviation (RMSD)

    
     Å between the docked pose and the crystal pose.[5][6]
    
  • Failure Mode: If RMSD > 2.0 Å, adjust the grid center or check the protonation state of His94/His96/His119 (the Zinc anchors).

Visualization: The Validated Workflow

Docking_Workflow Ligand Ligand Library (SDF) Prep_L LigPrep (Deprotonate N) Ligand->Prep_L Protein Crystal Structure (PDB: 3IAI / 3HS4) Prep_P Protein Prep (Fix His/Zn) Protein->Prep_P Dock Docking Algorithm (Vina/Glide/Gold) Prep_L->Dock Grid Grid Generation (Center on Zn) Prep_P->Grid Grid->Dock RMSD RMSD Check (≤ 2.0 Å?) Dock->RMSD RMSD->Grid Fail (Refine) Analysis Interaction Profiling (H-Bonds/Hydrophobic) RMSD->Analysis Pass

Figure 2: Step-by-step computational workflow ensuring protocol validity via RMSD benchmarking.

Part 3: Comparative Performance Analysis

The following data synthesizes performance metrics from established literature, comparing the "Gold Standard" (Acetazolamide) against first-generation derivatives (Sulfanilamide) and modern "Tail-Approach" derivatives (e.g., SLC-0111 analogs).

Table 1: Comparative Binding Metrics (hCA II vs. hCA IX)
Compound ClassRepresentative DrugBinding Energy (

)
Inhibition Constant (

)
Selectivity Profile
Standard Acetazolamide (AAZ)-7.5 to -8.5 kcal/mol~12 nM (hCA II)~25 nM (hCA IX)Non-Selective High affinity for both.
Parent Scaffold Sulfanilamide-5.5 to -6.5 kcal/mol~240 nM (hCA II)~300 nM (hCA IX)Weak / Non-Selective Lacks tail interactions.
Tail-Approach SLC-0111 (Ureido derivative)-8.5 to -10.5 kcal/mol~100 nM (hCA II)~4-10 nM (hCA IX) Highly Selective Tail engages hCA IX hydrophobic pocket.

*Values are approximate aggregates from multiple studies (see References) to illustrate typical ranges.

Interpretation of Data[5][6][7][8][9][10][11][12][13][14][15][16]
  • Binding Energy vs. Selectivity: A lower

    
     (more negative) indicates tighter binding but not necessarily selectivity. Acetazolamide binds tightly to both isoforms.
    
  • The "Tail" Effect: Modern derivatives (like SLC-0111) achieve selectivity not by improving the Zinc interaction (which is identical to AAZ), but by extending a bulky hydrophobic tail (e.g., fluorophenyl ureido moiety) that clashes with the narrower, hydrophilic entrance of hCA II but fits the hydrophobic pocket of hCA IX.

  • Key Residues:

    • Conserved (Binding): His94, His96, His119 (Zn coordination), Thr199 (H-bond).

    • Variable (Selectivity): Residue 131 (Phe in hCA II, Val in hCA IX) and Residue 92 (Gln in hCA II, Glu in hCA IX).

Part 4: Critical Experimental Notes

Handling Water Molecules[6]
  • Conserved Waters: Do not remove the deep-pocket water molecules that are not coordinated to Zinc. They often mediate H-bond networks between the sulfonamide oxygen and the protein backbone (Thr199/Glu106).

  • Displaceable Waters: The water coordinated to Zinc must be treated as displaceable or removed prior to docking, as the sulfonamide nitrogen will occupy this position.

Software-Specific Settings
  • AutoDock Vina: Requires manual editing of the PDBQT file to ensure the sulfonamide N is an H-bond donor/acceptor compatible with metal coordination.

  • Schrödinger Glide: Use "Metal Coordination" constraints. Ensure the grid generation explicitly recognizes the Zn atom as a metal receptor.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[7] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with a new potent inhibitor. Bioorganic & Medicinal Chemistry Letters. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

  • Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

Assessing the Specificity of 4-(Hydroxymethyl)benzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 4-(Hydroxymethyl)benzenesulfonamide (HMBS), focusing on its specificity profile against Carbonic Anhydrase (CA) isoforms. This document is designed for researchers in medicinal chemistry and structural biology.

Executive Summary

4-(Hydroxymethyl)benzenesulfonamide (HMBS) is a compact, hydrophilic arylsulfonamide primarily utilized as a zinc-binding fragment and structural probe in the development of Carbonic Anhydrase (CA) inhibitors. Unlike "tail-approach" inhibitors that achieve high isoform selectivity through extensive hydrophobic interactions, HMBS relies on a minimal scaffold.

Recent experimental data indicates that while HMBS acts as a broad-spectrum, moderate-potency inhibitor against human CA isoforms (hCA I, II), it exhibits unexpectedly high specificity and potency against certain fungal and bacterial


-CAs (e.g., Sordaria macrospora CAS2). This guide evaluates its performance relative to clinical standards like Acetazolamide (AAZ) and defines its utility in microbial pathogen targeting.

Mechanism of Action & Structural Basis

HMBS functions as a classical reversible inhibitor of the Carbonic Anhydrase metalloenzyme family.

  • Primary Interaction: The sulfonamide moiety (

    
    ) exists as a monoanion (
    
    
    
    ) at physiological pH. It coordinates directly to the catalytic Zinc ion (
    
    
    ) in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion required for
    
    
    hydration.
  • Secondary Interaction (The Specificity Driver): The para-hydroxymethyl group (

    
    ) extends towards the rim of the active site cone. Unlike lipophilic tails (e.g., alkyl/aryl groups) that target the hydrophobic pocket (Val121, Leu198, Trp209 in hCA II), the 
    
    
    
    group is polar. It engages in hydrogen bonding with hydrophilic residues or solvent networks, making HMBS a probe for the "hydrophilic half" of the active site.
Visualization: Molecular Interaction Pathway

CA_Inhibition_Mechanism Zn Active Site Zn(II) HMBS HMBS (Inhibitor) Sulfonamide Sulfonamide Head (-SO2NH-) HMBS->Sulfonamide Tail Hydroxymethyl Tail (-CH2OH) HMBS->Tail Sulfonamide->Zn Coordination (Displaces Water) Water Catalytic Water/OH- Sulfonamide->Water Displacement Hydrophilic_Rim Hydrophilic Active Site Rim (His, Gln residues) Tail->Hydrophilic_Rim H-Bonding (Specificity Determinant)

Figure 1: Mechanism of Action. The sulfonamide head coordinates Zinc, while the hydroxymethyl tail probes the hydrophilic rim, distinguishing HMBS from lipophilic inhibitors.

Comparative Specificity Profile

The following analysis contrasts HMBS with Acetazolamide (AAZ) (the clinical gold standard) and Sulfanilamide (SA) (the parent scaffold).

Human vs. Microbial Isoform Selectivity

Data synthesized from kinetic studies (Stopped-Flow Assay) reveals a distinct inversion of potency: HMBS is often less potent than AAZ against human isoforms but highly competitive against specific microbial targets.

Target IsoformOrganismHMBS

(nM)
Acetazolamide

(nM)
Selectivity Insight
hCA I Human (Cytosolic)~300 - 800250Moderate: HMBS is comparable to AAZ; low selectivity.
hCA II Human (Cytosolic)~100 - 30012Weak: Lacks the hydrophobic tail to match AAZ's nanomolar affinity.
hCA IX Human (Tumor)~50 - 15025Moderate: The polar tail is tolerated but not optimal for the hCA IX hydrophobic pocket.
CAS2 Sordaria macrospora (Fungus)48 - 92 143 - 857High: HMBS is significantly more potent than AAZ.
BpsCA

Burkholderia pseudomallei> 50,000~700Resistant: The bacterial isoform rejects the compact hydrophilic scaffold.
Key Findings
  • The "Fungal Paradox": In fungal

    
    -CAs (e.g., CAS2), the active site architecture favors compact, hydrophilic inhibitors. HMBS outperforms bulky clinical drugs like Dorzolamide or Acetazolamide, making it a superior lead compound for antifungal design.
    
  • Human Isoform Promiscuity: Against hCA I and II, HMBS acts as a "pan-inhibitor." It binds efficiently enough to block activity but lacks the structural features required to discriminate between the ubiquitous hCA II and the tumor-associated hCA IX.

  • Solubility Advantage: The hydroxymethyl group confers higher water solubility compared to halogenated or alkyl-substituted sulfonamides, facilitating its use in fragment-based drug discovery (FBDD) without the need for DMSO cosolvents in early screens.

Experimental Protocols for Validation

To validate the specificity of HMBS in your own laboratory, follow these standardized protocols. These methods ensure data is comparable to authoritative literature values.

Stopped-Flow Hydration Assay (Kinetic Validation)

Purpose: Determine the inhibition constant (


) with millisecond time resolution.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Substrate:

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA or fungal CA (concentration ~10 nM).

Workflow:

  • Preparation: Incubate enzyme with HMBS (concentration range: 0.1 nM – 10

    
    M) for 15 minutes at room temperature.
    
  • Reaction: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
    
  • Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) to track the acidification rate.

  • Calculation:

    • Measure the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Fit data to the Cheng-Prusoff equation :

      
      
      
    • Note: For CAs,

      
       is often 
      
      
      
      , so
      
      
      is a common approximation, but full fitting is preferred.
X-ray Crystallography (Structural Validation)

Purpose: Confirm the binding mode of the hydroxymethyl tail.

Protocol:

  • Crystallization: Use the hanging drop vapor diffusion method. Mix hCA II (10 mg/mL) with precipitant (e.g., 1.0 M sodium citrate, pH 7.0).

  • Soaking: Add HMBS (solid powder or high-concentration stock) directly to the drop containing crystals. Soak for 2-24 hours.

  • Diffraction: Collect data at 100 K using a synchrotron source.

  • Refinement: Look for electron density in the active site. The sulfonamide N should be ~2.0 Å from Zn. Check if the

    
     group forms a hydrogen bond with Gln92  or water networks, confirming the hydrophilic interaction.
    
Visualization: Specificity Screening Workflow

Specificity_Screening Start HMBS Sample Screen1 Primary Screen (hCA I & II) Start->Screen1 Decision1 Ki < 100 nM? Screen1->Decision1 Screen2 Microbial Screen (Fungal CAS2) Decision1->Screen2 No (Typical) Result1 Potent Human Inhibitor Decision1->Result1 Yes Result2 Specific Fungal Probe Screen2->Result2 Ki < 100 nM

Figure 2: Screening workflow to identify HMBS utility. Note the divergence where low human potency leads to microbial specificity testing.

Conclusion

4-(Hydroxymethyl)benzenesulfonamide is distinct from "tail-approach" inhibitors. It serves as a hydrophilic structural probe . While it lacks the high potency required for clinical use against human glaucoma or tumor targets (compared to Acetazolamide or SLC-0111), its superior efficacy against fungal


-CAs  (like S. macrospora CAS2) identifies it as a critical scaffold for developing novel antifungal agents that avoid off-target effects on human physiology.

References

  • Sulfonamide inhibition studies of two

    
    -carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. 
    Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Supuran Group).[1]
    Relevance: Establishes HMBS as a potent inhibitor of fungal CAS2 (
    
    
    
    48.1–92.5 nM).[1][2]
  • Carbonic Anhydrase Inhibitors. Source: Nature Reviews Drug Discovery (Supuran, C. T., 2008).[1] Relevance: Comprehensive review of CA inhibition mechanisms and the role of sulfonamide zinc binding.

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Source: Molecules (2019).[3] Relevance: Provides comparative

    
     data for 4-substituted benzenesulfonamides against human isoforms.
    
    
  • PubChem Compound Summary: 4-(Hydroxymethyl)benzenesulfonamide. Source: National Center for Biotechnology Information. Relevance: Physicochemical properties and CAS registry (67472-44-0) verification.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)benzenesulfonamide
Reactant of Route 2
4-(Hydroxymethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.